Methicillin
説明
One of the penicillins which is resistant to penicillinase but susceptible to a penicillin-binding protein. It is inactivated by gastric acid so administered by injection.
This compound has been reported in Tanacetum argenteum, Streptomyces cavourensis, and other organisms with data available.
This compound is a semisynthetic, narrow spectrum beta-lactamase-resistant penicillin antibiotic with bactericidal and beta-lactamase resistant activity. This compound binds to specific penicillin-binding proteins (BPBs) on the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for bacterial disease and has 1 investigational indication.
One of the PENICILLINS which is resistant to PENICILLINASE but susceptible to a penicillin-binding protein. It is inactivated by gastric acid so administered by injection.
See also: Oxacillin (related); Penicillin G (related); Penicillin V (related) ... View More ...
特性
IUPAC Name |
(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23)/t11-,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXTJLFIWVMTO-TYNCELHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-92-3 (mono-hydrochloride salt, hydrate), 7246-14-2 (mono-hydrochloride salt, monohydrate) | |
| Record name | Methicillin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023284 | |
| Record name | Methicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meticillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FINE, WHITE, CRYSTALLINE POWDER; FREELY SOL IN METHANOL, PYRIDINE; SLIGHTLY SOL IN PROPYL AND AMYL ALCOHOL, ETHYLENE CHLORIDE; INSOL IN BENZENE; ODORLESS OR HAVING SLIGHT ODOR /METHICILLIN SODIUM/, 3.10e-01 g/L | |
| Record name | METHICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meticillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61-32-5 | |
| Record name | Methicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methicillin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meticillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q91FH1328A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meticillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Methicillin on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of methicillin, a beta-lactam antibiotic, on the bacterial cell wall of Staphylococcus aureus. It delves into the molecular interactions, biochemical consequences, and the mechanisms of resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Executive Summary
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability. Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan biosynthesis. By acylating the active site of these enzymes, this compound effectively blocks the transpeptidation reaction, which is responsible for the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. The emergence of this compound-resistant Staphylococcus aureus (MRSA) is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. This alternative PBP has a very low affinity for this compound and other beta-lactam antibiotics, allowing peptidoglycan synthesis to continue even in the presence of the drug.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The fundamental action of this compound is the disruption of peptidoglycan synthesis, a polymer that forms the structural backbone of the bacterial cell wall.[1]
Targeting Penicillin-Binding Proteins (PBPs)
The molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes located in the cytoplasmic membrane.[2] Staphylococcus aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[3] These enzymes, specifically the transpeptidase domains, are responsible for catalyzing the cross-linking of adjacent peptidoglycan strands, a critical step for the integrity and rigidity of the cell wall.[4]
Inhibition of Transpeptidation
This compound, a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor, binds to the active site of PBPs.[5] This binding results in the acylation of a serine residue within the active site, forming a stable, covalent penicilloyl-enzyme complex.[1] This irreversible modification inactivates the PBP, preventing it from carrying out the transpeptidation reaction. The inhibition of this cross-linking process weakens the peptidoglycan structure, rendering the bacterial cell susceptible to osmotic lysis.[4]
Figure 1: Mechanism of this compound action on bacterial cell wall synthesis.
Quantitative Data
The efficacy of this compound is quantified by its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against susceptible and resistant bacterial strains.
Binding Affinity of this compound to Penicillin-Binding Proteins
| Penicillin-Binding Protein (PBP) | This compound IC50 (µg/mL) | Reference |
| PBP1 | 2.74 | [6] |
| PBP2 | 0.0626 | [6] |
| PBP3 | 3.61 | [6] |
| PBP4 | 50.8 | [6] |
| PBP2a | High (low affinity) | [2][4] |
Note: The high IC50 value for PBP4 and the characteristically low affinity of PBP2a for this compound are key to understanding intrinsic and acquired resistance, respectively.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. It is a critical parameter in determining bacterial susceptibility to antibiotics.
| Bacterial Strain | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | Reference |
| This compound-Susceptible S. aureus (MSSA) | ≤ 2 | ≤ 2 | Clinical and Laboratory Standards Institute (CLSI) |
| This compound-Resistant S. aureus (MRSA) | ≥ 4 | ≥ 4 | Clinical and Laboratory Standards Institute (CLSI) |
Note: Oxacillin is often used as a surrogate for this compound in susceptibility testing.
Impact on Peptidoglycan Cross-linking
The inhibition of PBPs by this compound leads to a dose-dependent decrease in the degree of peptidoglycan cross-linking. While specific quantitative data for this compound is limited, studies on other beta-lactams demonstrate this principle. For instance, in wild-type S. aureus, approximately 10% of the muropeptides are un-crosslinked monomers.[7] The presence of beta-lactams that effectively inhibit the native PBPs would be expected to increase this percentage.
Mechanism of Resistance: The Role of PBP2a
The primary mechanism of this compound resistance in S. aureus is the acquisition of the mecA gene, which is part of a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[4]
The mecA Gene and PBP2a
The mecA gene encodes a unique penicillin-binding protein, PBP2a.[2] Unlike the native PBPs, PBP2a has a closed active site that confers a very low binding affinity for this compound and other beta-lactam antibiotics.[8] This allows PBP2a to continue catalyzing the transpeptidation reaction and synthesizing peptidoglycan even when the other native PBPs are inactivated by the antibiotic.[1]
Figure 2: Mechanism of this compound resistance mediated by PBP2a.
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the interaction of this compound with bacterial cell walls.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay is used to determine the affinity of a test compound (e.g., this compound) for PBPs by measuring its ability to compete with a labeled penicillin for binding.
Materials:
-
Bacterial cell membranes containing PBPs
-
Radiolabeled penicillin (e.g., [³H]benzylpenicillin)
-
Test antibiotic (this compound) at various concentrations
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE reagents
-
Fluorography reagents
-
Scintillation counter
Procedure:
-
Membrane Preparation: Grow S. aureus to mid-log phase, harvest the cells, and lyse them to prepare a crude membrane fraction containing the PBPs.
-
Competition Reaction: Incubate the membrane preparation with various concentrations of unlabeled this compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Labeling: Add a saturating concentration of radiolabeled penicillin to the reaction mixtures and incubate for another set period (e.g., 10 minutes) to label the PBPs that are not bound by this compound.
-
Termination: Stop the reaction by adding an excess of unlabeled penicillin.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.
-
Quantification: Excise the PBP bands from the gel and quantify the amount of bound radiolabel using a scintillation counter. The IC50 value is determined as the concentration of this compound that reduces the binding of the radiolabeled penicillin by 50%.
Figure 3: Experimental workflow for the PBP competitive binding assay.
Analysis of Peptidoglycan Cross-linking by HPLC
This method is used to quantify the degree of cross-linking in the peptidoglycan of bacteria treated with antibiotics.
Materials:
-
S. aureus cultures (treated with this compound and untreated controls)
-
Cell wall purification reagents (e.g., SDS, proteases, DNase, RNase)
-
Muropeptide digestion enzyme (e.g., mutanolysin or lysostaphin)
-
Sodium borohydride
-
HPLC system with a C18 reverse-phase column
-
Mobile phase solvents (e.g., sodium phosphate buffer with a gradient of methanol or acetonitrile)
-
UV detector (206 nm)
Procedure:
-
Cell Culture and Treatment: Grow S. aureus in the presence of various concentrations of this compound.
-
Peptidoglycan Isolation: Harvest the bacterial cells, lyse them, and treat with detergents and enzymes to remove non-peptidoglycan components, resulting in purified sacculi.
-
Muropeptide Digestion: Digest the purified peptidoglycan with an appropriate muramidase (e.g., mutanolysin) to break it down into its constituent muropeptides (monomers, dimers, trimers, etc.).
-
Reduction of Muropeptides: Reduce the muramic acid residues at the reducing end of the muropeptides with sodium borohydride to prevent anomerization during chromatography.
-
HPLC Separation: Separate the resulting muropeptides by reverse-phase high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Monitor the elution of muropeptides using a UV detector at 206 nm. The area under each peak corresponds to the abundance of that muropeptide species.
-
Data Analysis: Calculate the percentage of cross-linking by determining the relative amounts of cross-linked muropeptides (dimers, trimers, etc.) compared to the total amount of muropeptides.
Conclusion
This compound's mechanism of action provides a classic example of targeted antibiotic therapy, effectively disrupting a crucial bacterial process. The detailed understanding of its interaction with PBPs and the subsequent inhibition of peptidoglycan synthesis has been fundamental to the development of other beta-lactam antibiotics. Furthermore, the elucidation of the PBP2a-mediated resistance mechanism in MRSA has been a critical driver for the discovery of new anti-MRSA agents and strategies to overcome antibiotic resistance. The methodologies outlined in this guide serve as foundational techniques for the continued investigation of antibiotic mechanisms and the development of novel therapeutics to combat the ever-evolving threat of bacterial resistance.
References
- 1. Enzymatic Synthesis of Peptidoglycan in this compound-Resistant Staphylococcus Aureus and Its Inhibition by Beta-lactams [dash.harvard.edu]
- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 3. Penicillin-Binding Protein 1 (PBP1) of Staphylococcus aureus Has Multiple Essential Functions in Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Penicillin-Binding Protein 2a of this compound-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidoglycan crosslinking preferences of Staphylococcus aureus penicillin-binding proteins have implications for treating MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Methicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin is a narrow-spectrum β-lactam antibiotic of the penicillin class, first discovered in 1960.[1] It was developed to be effective against penicillinase-producing Gram-positive bacteria, particularly Staphylococcus aureus, which had developed resistance to penicillin.[2] Although its clinical use has been largely discontinued due to the emergence of this compound-resistant Staphylococcus aureus (MRSA) and the availability of more stable and potent alternatives, this compound remains a crucial reference compound in microbiology and antibiotic resistance research.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and the molecular basis of resistance to this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a semi-synthetic penicillin derived from 6-aminopenicillanic acid (6-APA).[4] Its chemical structure is characterized by a β-lactam ring fused to a thiazolidine ring, with a 2,6-dimethoxybenzoyl side chain attached to the 6-amino group.[5] This bulky side chain sterically hinders the binding of β-lactamase enzymes, rendering this compound resistant to their hydrolytic activity.[3]
Physicochemical Properties of this compound
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [5] |
| Molecular Formula | C₁₇H₂₀N₂O₆S | [5] |
| Molecular Weight | 380.42 g/mol | [3] |
| pKa | 2.77 | [5] |
| logP | 1.22 | [5] |
| Aqueous Solubility (PBS, pH 7.2) | ~10 mg/mL (for sodium salt) | [1] |
| Solubility in Organic Solvents | Ethanol: ~2 mg/mL, DMSO: ~16 mg/mL, Dimethyl formamide: ~20 mg/mL (for sodium salt) | [1] |
| Appearance | Fine, white, crystalline powder (sodium salt) | [5] |
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound dictates its clinical application and dosing regimens. Key pharmacokinetic parameters are summarized in the following table.
| Parameter | Value | Reference(s) |
| Bioavailability | Not orally absorbed | [3] |
| Routes of Administration | Intravenous (IV), Intramuscular (IM) | [3] |
| Protein Binding | 37% | [6] |
| Metabolism | Hepatic (20-40%) | [3] |
| Elimination Half-life | 25-60 minutes | [3] |
| Excretion | Primarily renal | [3] |
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, it targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[3] The β-lactam ring of this compound is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs and acylate a serine residue, thereby irreversibly inactivating the enzyme.[3] This disruption of cell wall synthesis leads to cell lysis and bacterial death.
Mechanism of Resistance
The primary mechanism of resistance to this compound in Staphylococcus aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for this compound and other β-lactam antibiotics.[3] Consequently, in the presence of this compound, PBP2a can continue to catalyze the transpeptidation reaction essential for cell wall synthesis, allowing the bacteria to survive and replicate.[3]
Regulation of mecA Expression
The expression of the mecA gene is controlled by a regulatory system consisting of the mecI and mecR1 genes.
In the absence of a β-lactam antibiotic, the MecI protein acts as a repressor, binding to the operator region of the mecA gene and preventing its transcription. MecR1 is a transmembrane sensor protein. Upon exposure to a β-lactam antibiotic like this compound, MecR1 undergoes a conformational change, leading to the cleavage and inactivation of the MecI repressor. This de-repression allows for the transcription of the mecA gene and subsequent translation into PBP2a, conferring resistance.
Antimicrobial Spectrum and Susceptibility
This compound is primarily active against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial species.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | This compound-Susceptible (MSSA) | 0.125 - 2 | [3] |
| Staphylococcus aureus | This compound-Resistant (MRSA) | 15.6 - >1000 | [3][7] |
| Streptococcus pneumoniae | - | 0.39 | [3] |
Experimental Protocols
Broth Microdilution Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Pipettes and sterile tips
-
Incubator (35°C)
Procedure:
-
Prepare this compound Dilutions:
-
Create a series of twofold dilutions of the this compound stock solution in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span the expected MIC range.
-
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Kirby-Bauer Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[8]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound disks (5 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum and Inoculate Plate:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Apply this compound Disks:
-
Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C for 16-18 hours (up to 24 hours for detecting this compound-resistant staphylococci).
-
-
Measure Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
-
Interpret Results:
-
Compare the measured zone diameter to established interpretive charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to this compound.
-
Spectroscopic and Chromatographic Data
Mass Spectrometry
The mass spectrum of this compound, like other penicillins, is characterized by specific fragmentation patterns. A common fragmentation involves the cleavage of the β-lactam ring, leading to the formation of characteristic fragment ions. The molecular ion peak (M+) would be observed at m/z 380. Key fragments would include the thiazolidine ring portion and the acyl side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the protons of the dimethoxybenzoyl group, the thiazolidine ring, and the β-lactam ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for the functional groups present in the molecule, including the C=O stretching of the β-lactam ring, the C=O stretching of the amide, and the O-H stretching of the carboxylic acid.
Synthesis of this compound
This compound is synthesized from 6-aminopenicillanic acid (6-APA), which is the core nucleus of all penicillins.[4]
The synthesis involves the acylation of the 6-amino group of 6-APA with 2,6-dimethoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The resulting this compound is then purified to yield the final product.
Conclusion
This compound, despite its limited clinical use today, remains a cornerstone in the study of antibiotic resistance. Its well-defined chemical structure, mechanism of action, and the extensively studied mechanisms of resistance provide a valuable model for understanding the complex interplay between antibiotics and bacteria. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and microbiology, facilitating further investigation into this historically significant antibiotic and the broader challenges of antimicrobial resistance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. This compound | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
Methicillin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
Issued: November 6, 2025
This document provides a detailed technical overview of the antimicrobial spectrum of methicillin, a narrow-spectrum β-lactam antibiotic, against clinically relevant gram-positive bacteria. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers this compound's mechanism of action, its historical spectrum of activity, the molecular basis of resistance, and standardized protocols for susceptibility testing.
Introduction
This compound is a semi-synthetic antibiotic derived from penicillin, first developed in 1959 to combat infections caused by penicillinase-producing Staphylococcus aureus.[1][2] As a member of the β-lactam class, its primary mechanism involves the disruption of bacterial cell wall synthesis.[3] Although its clinical use has been largely superseded by more stable and orally available penicillinase-resistant penicillins like oxacillin and flucloxacillin, this compound remains a critical agent in the clinical laboratory.[1][3] The term "this compound-resistant Staphylococcus aureus" (MRSA) is still used to denote S. aureus strains that have acquired resistance to all penicillins, and this compound susceptibility testing (often using oxacillin as a surrogate) is fundamental to identifying these clinically significant pathogens.[1][4]
Mechanism of Action
Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]
-
Target Identification : The primary targets of this compound are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2]
-
Inhibition of Transpeptidation : PBPs are transpeptidases that catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent glycan chains via D-alanyl-alanine peptide bridges.[1][5] This cross-linking provides the cell wall with its structural integrity.
-
Structural Mimicry : this compound's β-lactam ring is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan substrate.[2]
-
Enzyme Inactivation : By binding to the active site of PBPs, this compound competitively and irreversibly inhibits their enzymatic activity.[1][3] This prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.
Spectrum of Activity and Resistance
Historically, this compound was effective against a narrow spectrum of gram-positive bacteria, particularly penicillinase-producing staphylococci.[1][6] Its activity extends to other gram-positive cocci, though resistance is now widespread.
3.1 Susceptible Organisms
At the time of its introduction, this compound was primarily used for infections caused by:
-
Staphylococcus aureus (penicillinase-producing strains)[1]
3.2 The Mechanism of this compound Resistance
The primary mechanism of resistance to this compound in staphylococci is not enzymatic degradation of the antibiotic, but rather a modification of the drug's target.[7]
-
Acquisition of mecA : Resistant strains acquire a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[8] This cassette carries the mecA gene.[5]
-
Expression of PBP2a : The mecA gene encodes a novel Penicillin-Binding Protein, PBP2a (also known as PBP2').[8][9]
-
Low Binding Affinity : PBP2a has a very low affinity for this compound and other β-lactam antibiotics.[1][5] This allows it to continue functioning and catalyzing cell wall synthesis even in the presence of antibiotic concentrations that would inhibit the native PBPs.[9]
This resistance mechanism renders the bacteria resistant to virtually all β-lactam antibiotics.[5]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency. The data below is compiled from various sources and reflects typical MIC ranges. Note that this compound is no longer produced for clinical use, and susceptibility is typically determined using oxacillin or cefoxitin as surrogates according to CLSI and EUCAST guidelines.[1][10][11]
| Gram-Positive Species | This compound/Oxacillin Susceptibility | Typical MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Susceptible (MSSA) | 0.125 - 0.5[1] | ~0.25 | ~0.5 |
| Staphylococcus aureus | Resistant (MRSA) | ≥ 4 (Oxacillin)[4] | >16 | >64 |
| Streptococcus pneumoniae | Susceptible (to Penicillin) | ≤ 0.06 (Penicillin)[12] | ≤ 0.015 | ≤ 0.03 |
| Streptococcus pneumoniae | Intermediate (to Penicillin) | 0.12 - 1 (Penicillin)[12] | - | - |
| Streptococcus pneumoniae | Resistant (to Penicillin) | ≥ 2 (Penicillin)[12] | - | - |
| Streptococcus pyogenes | Susceptible (to Penicillin) | ≤ 0.03[13] | ~0.015 | ~0.03 |
| Enterococcus faecalis | Intrinsically Less Susceptible | ≥ 16 (Penicillin Resistance)[14] | >16 | >16 |
| Enterococcus faecium | Intrinsically Less Susceptible | ≥ 16 (Penicillin Resistance)[14] | >16 | >16 |
Note: Penicillin MICs are often used as a reference for Streptococci and Enterococci due to the historical context and established breakpoints.
Experimental Protocols: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent. The following protocol is a generalized summary based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][15]
5.1 Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solution (e.g., this compound or Oxacillin)
-
Bacterial isolate, grown overnight on an appropriate agar plate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
5.2 Procedure
-
Antimicrobial Dilution:
-
Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate.
-
Typically, 50-100 µL of broth containing the antibiotic at various concentrations is added to each well in a row.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15-30 minutes of preparation, inoculate each well (except the negative control) with the diluted bacterial suspension. The final volume in each well is typically 100-200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and enterococci, and 20-24 hours for streptococci.
-
-
Result Interpretation:
-
Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.
-
Conclusion
This compound, though no longer used clinically, was a cornerstone in the management of gram-positive infections, particularly those caused by penicillin-resistant S. aureus. Its enduring legacy is its role in defining one of the most significant challenges in infectious disease: the emergence of MRSA. The primary mechanism of resistance, the acquisition of the mecA gene and subsequent expression of the low-affinity PBP2a, has rendered MRSA resistant to nearly all β-lactam antibiotics. Understanding the spectrum of activity, mechanisms of resistance, and standardized testing protocols remains fundamental for antimicrobial stewardship, clinical microbiology, and the development of new therapeutic agents to combat resistant gram-positive pathogens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.uprm.edu [academic.uprm.edu]
- 6. This compound | Antibiotic Resistance, Bacteria, & Staphylococcus | Britannica [britannica.com]
- 7. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 10. darvashco.com [darvashco.com]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Basis of Methicillin Resistance in MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily conferred by the acquisition and expression of the mecA gene, which is part of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound resistance in MRSA, including the key genetic determinants, regulatory pathways, and the influence of the genetic background.
Core Mechanism of Resistance: The mecA Gene and Penicillin-Binding Protein 2a (PBP2a)
The cornerstone of this compound resistance in MRSA is the mecA gene.[1][2][3][4] This gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'), which is a transpeptidase.[2][4][5] Unlike the native PBPs of S. aureus, PBP2a has a low affinity for β-lactam antibiotics.[1][2][5] This reduced affinity is attributed to its active site being located in a deep groove, making it less accessible to these drugs.
In the presence of β-lactams, the normal functions of native PBPs, which are essential for peptidoglycan synthesis and cell wall integrity, are inhibited.[1][6] PBP2a compensates for this inhibition by taking over the transpeptidation activity, allowing for the continued cross-linking of peptidoglycan chains.[1][2][6] This enables the bacteria to maintain cell wall synthesis and survive in the presence of otherwise lethal concentrations of β-lactam antibiotics.[3][5] Interestingly, PBP2a lacks transglycosylase activity and relies on the transglycosylase domain of the native PBP2 to function effectively.[7]
A homolog of mecA, known as mecC (formerly mecALGA251), has also been identified. It encodes a PBP variant, PBP2c, which also confers this compound resistance.
The Mobile Genetic Element: Staphylococcal Cassette Chromosome mec (SCCmec)
The mecA gene is not native to the S. aureus chromosome but is acquired through horizontal gene transfer via a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1][8][9] SCCmec is a genomic island that integrates into a specific site (the orfX gene) on the staphylococcal chromosome.[10]
Structural Components of SCCmec
SCCmec elements have a characteristic structure consisting of two main components:
-
The mec gene complex: This complex includes the mecA gene and, in some cases, its regulatory genes, mecI and mecR1.[1][9]
-
The ccr gene complex: This complex contains the cassette chromosome recombinase genes (ccrA and ccrB, or ccrC) that mediate the integration and excision of the SCCmec element from the chromosome.[9][10]
These two complexes are flanked by "joining" (J) regions, which can carry additional resistance genes for non-β-lactam antibiotics, such as macrolides, aminoglycosides, and tetracyclines.[6][9][10]
Types of SCCmec
To date, at least 13 types of SCCmec have been identified, classified based on the combination of the class of the mec gene complex and the type of the ccr gene complex.[11] The different SCCmec types are often associated with specific MRSA lineages. For example, types I, II, and III are commonly found in hospital-associated MRSA (HA-MRSA), while types IV and V are characteristic of community-associated MRSA (CA-MRSA).[11][12]
Regulation of mecA Expression: The mecI-mecR1 System
In some SCCmec elements, the expression of the mecA gene is tightly regulated by a two-component system encoded by the mecI and mecR1 genes, which are located upstream of mecA.[1][13]
-
mecI : Encodes a repressor protein, MecI, that binds to the promoter region of the mecA gene, preventing its transcription.[1][13][14]
-
mecR1 : Encodes a transmembrane signal transducer protein, MecR1.[1][13][14]
Mechanism of Induction
In the absence of a β-lactam antibiotic, MecI is bound to the mecA operator, repressing mecA transcription.[14] When a β-lactam antibiotic is present, it binds to the extracellular sensor domain of MecR1.[14] This binding event triggers a conformational change in MecR1, leading to the activation of its intracellular metalloprotease domain.[14] The activated MecR1 then cleaves and inactivates the MecI repressor.[14] With the repressor removed, the mecA gene is transcribed, leading to the production of PBP2a and the expression of this compound resistance.[14]
However, the induction of mecA expression by the MecI-MecR1 system is a slow process.[15] Consequently, many clinical MRSA strains that exhibit high-level resistance have mutations in mecI or deletions of the mecI-mecR1 region, leading to constitutive (continuous) expression of mecA.[7][15][16]
Signaling Pathway for mecA Regulation
Caption: Regulation of mecA gene expression by the MecI-MecR1 system.
The Role of the Genetic Background: Accessory and Regulatory Genes
While the presence of mecA is the primary determinant of this compound resistance, the level of resistance is significantly influenced by the genetic background of the S. aureus strain.[1] Several "auxiliary" or "accessory" genes have been identified that are crucial for the full expression of high-level this compound resistance.[5][17]
These genes are often involved in cell wall synthesis, cell division, and other essential cellular processes. Their products are thought to facilitate the proper functioning of PBP2a within the complex machinery of the bacterial cell.
Key Accessory and Regulatory Genes:
-
fem Genes (Factors Essential for this compound Resistance): The fem genes, such as femA and femB, are essential for the synthesis of the pentaglycine interpeptide bridges in the peptidoglycan.[18][19][20] These bridges are crucial for the structural integrity of the cell wall, and mutations in these genes can lead to a significant decrease in the level of this compound resistance.[21][22] The FemA protein is a cytoplasmic protein that has been reported to mediate the expression of the mecA gene.[21]
-
agr (Accessory Gene Regulator): The agr quorum-sensing system is a global regulator of virulence factor expression in S. aureus.[23][24] Studies have shown that agr can also influence the expression of this compound resistance genes and the overall resistance phenotype, particularly in community-associated MRSA strains.[23]
-
Other Auxiliary Genes: Several other genes, including auxA, auxB, and mrp, have been identified as playing a role in modulating the level of this compound resistance.[25][26] For example, AuxA and AuxB are membrane-associated proteins that contribute to the stability of lipoteichoic acids, which are important components of the cell wall.[25]
Quantitative Data on this compound Resistance
The level of this compound resistance is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the growth of the bacteria. The following table summarizes typical oxacillin MIC values for different staphylococcal phenotypes.
| Strain Type | mecA Gene | PBP2a Production | Typical Oxacillin MIC (μg/mL) |
| This compound-Susceptible S. aureus (MSSA) | Absent | Absent | ≤ 2 |
| Oxacillin-Susceptible MRSA (OS-MRSA) | Present | Low/Variable | ≤ 2 |
| Hetero-resistant MRSA | Present | Variable | 4 to >256 (for subpopulations) |
| Homo-resistant MRSA | Present | High | ≥ 4 |
| Pre-MRSA | Present (repressed) | Inducible | ≤ 2 (without induction) |
Experimental Protocols
SCCmec Typing by Multiplex PCR
Objective: To determine the SCCmec type of an MRSA isolate.
Methodology:
-
DNA Extraction: Isolate genomic DNA from the MRSA strain using a commercial kit or standard enzymatic lysis followed by phenol-chloroform extraction.
-
Multiplex PCR: Perform a multiplex PCR using a set of primers that target specific regions within the mec and ccr gene complexes, as well as the J regions.[10][11] The combination of amplified products is indicative of the SCCmec type.
-
Primer Design: Utilize established and validated primer sets for the different SCCmec types.
-
PCR Conditions:
-
Initial denaturation: 94°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize for specific primer sets).
-
Extension: 72°C for 1-2 minutes (depending on the expected product sizes).
-
-
Final extension: 72°C for 7 minutes.
-
-
Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel.
-
Analysis: Determine the SCCmec type by comparing the banding pattern to a known ladder and reference strains for each SCCmec type.
Detection of PBP2a by Latex Agglutination
Objective: To phenotypically confirm the production of PBP2a.
Methodology:
-
Bacterial Culture: Grow the suspect MRSA strain on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Cell Suspension: Prepare a heavy suspension of the bacterial colonies in the extraction reagent provided with the commercial latex agglutination kit.
-
Lysis: Boil the suspension for 3 minutes to lyse the cells and release PBP2a.
-
Centrifugation: Centrifuge the lysate to pellet the cell debris.
-
Agglutination Test:
-
Place a drop of the supernatant onto a test card.
-
Add a drop of latex particles coated with monoclonal antibodies against PBP2a.
-
Mix and rock the card for up to 3 minutes.
-
-
Interpretation:
-
Positive Result: Visible agglutination (clumping) of the latex particles indicates the presence of PBP2a.[27]
-
Negative Result: A smooth, milky suspension with no agglutination indicates the absence of PBP2a.
-
Experimental Workflow for MRSA Identification and Characterization
Caption: A typical experimental workflow for the identification and characterization of MRSA.
Conclusion
The molecular basis of this compound resistance in MRSA is a complex interplay between the acquired mecA gene, its regulation, and a host of accessory and regulatory genes within the bacterial chromosome. The mobility of the SCCmec element has facilitated the widespread dissemination of this compound resistance among staphylococci. A thorough understanding of these molecular mechanisms is crucial for the development of novel diagnostic tools and therapeutic strategies to combat the growing threat of MRSA infections. This includes the exploration of drugs that can inhibit PBP2a, interfere with its expression, or target the auxiliary factors necessary for high-level resistance.
References
- 1. Molecular Determinants of β-Lactam Resistance in this compound-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Molecular basis of this compound-resistance in Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mecA - Wikipedia [en.wikipedia.org]
- 5. Penicillin-Binding Protein 2a of this compound-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Basis and Phenotype of this compound Resistance in Staphylococcus aureus and Insights into New β-Lactams That Meet the Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Non-β-Lactam Antibiotics Resistance in Staphylococcus aureus [mdpi.com]
- 9. SCCmec - Wikipedia [en.wikipedia.org]
- 10. Staphylococcal Cassette Chromosome mec (SCCmec) analysis of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staphylococcal Cassette Chromosome mec (SCCmec) Analysis of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound-Resistance in Staphylococcus aureus Is Not Affected by the Overexpression in Trans of the mecA Gene Repressor: A Surprising Observation | PLOS One [journals.plos.org]
- 16. Analysis of Diversity of Mutations in the mecI Gene and mecA Promoter/Operator Region of this compound-Resistant Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Interplay of Multiple Positive and Negative Factors Governs this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 19. Detection of mecA, femA, and femB genes in clinical strains of staphylococci using polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
- 24. Role of the Accessory Gene Regulator agr in Community-Associated this compound-Resistant Staphylococcus aureus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Novel Membrane-Associated Auxiliary Factors AuxA and AuxB Modulate β-lactam Resistance in MRSA by stabilizing Lipoteichoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mrp--a new auxiliary gene essential for optimal expression of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Core of Resistance: A Technical Guide to Methicillin's Binding Affinity for Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin resistance, particularly in Staphylococcus aureus (MRSA), represents a significant global health challenge. The primary mechanism underpinning this resistance is the alteration of this compound's binding affinity to its target enzymes, the penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. In susceptible bacteria, β-lactam antibiotics like this compound bind to and inactivate these enzymes, leading to cell lysis and death. However, MRSA has acquired a unique PBP, PBP2a, encoded by the mecA gene, which exhibits a remarkably low affinity for this compound and other β-lactams. This allows the bacterium to continue cell wall synthesis even in the presence of the antibiotic. This guide provides an in-depth technical overview of the binding affinity of this compound to the various staphylococcal PBPs, details the experimental protocols used to quantify these interactions, and visualizes the key regulatory pathways involved.
Quantitative Analysis of this compound-PBP Binding Affinity
The efficacy of this compound is directly correlated with its ability to bind to and inhibit the native PBPs of S. aureus (PBP1, PBP2, PBP3, and PBP4). In contrast, the high-level resistance observed in MRSA is primarily due to the extremely poor binding of this compound to the acquired PBP2a.[1][2][3][4][5] The following tables summarize the quantitative data on these binding interactions.
Table 1: Binding Affinity of Oxacillin for Native S. aureus Penicillin-Binding Proteins
| Penicillin-Binding Protein (PBP) | IC50 (µM) for Oxacillin | Reference |
| PBP1 | 0.2 ± 0.1 | [6] |
| PBP2 | 0.8 ± 0.2 | [6] |
| PBP3 | 0.4 ± 0.1 | [6] |
| PBP4 | > 256 | [6] |
Table 2: Kinetic Parameters of this compound Binding to PBP2a
| Parameter | Value | Description | Reference |
| Dissociation Constant (Kd) | 16.9 mM | Reflects the low initial binding affinity of this compound for the PBP2a active site. | [6] |
| Acylation Rate Constant (k2) | 0.0083 s-1 | Represents the very slow rate at which this compound covalently modifies the PBP2a active site serine. | [6] |
| Acylation Efficiency (k2/Kd) | 0.49 M-1s-1 | The overall second-order rate constant, indicating extremely inefficient inactivation of PBP2a by this compound. | [6] |
Signaling Pathway for PBP2a Expression
The expression of PBP2a is tightly regulated by the MecR1-MecI signal transduction system. This pathway ensures that PBP2a is produced in the presence of β-lactam antibiotics, providing an on-demand resistance mechanism.
Caption: The MecR1-MecI signaling pathway for inducible this compound resistance.
Experimental Protocols
The determination of binding affinities between β-lactams and PBPs is fundamental to understanding resistance mechanisms. A widely used method is the competition assay using a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL.
Protocol: Fluorescent Penicillin Competition Assay for PBP Binding Affinity
This protocol outlines a method to determine the IC50 of an unlabeled β-lactam (e.g., this compound or oxacillin) for specific PBPs by measuring its ability to compete with a fluorescent penicillin for PBP binding.
1. Materials and Reagents:
-
Purified, soluble forms of S. aureus PBPs (e.g., PBP1, PBP2, PBP3, PBP4, and PBP2a). Note: For membrane-bound PBPs, N-terminal transmembrane domains are typically removed to create soluble, active constructs.[6]
-
BOCILLIN™ FL Penicillin, Green Fluorescent (fluorescent probe).
-
Unlabeled β-lactam inhibitor (e.g., oxacillin).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 250 mM NaCl, 5% (v/v) glycerol.[6]
-
384-well, low-volume, black microplates.
-
Fluorescence polarization or fluorescence anisotropy plate reader.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe (BOCILLIN™ FL) in DMSO. Dilute to a working concentration (e.g., 2 µM) in Assay Buffer. The final concentration in the assay is typically 1 µM.[6]
-
Prepare a serial dilution of the unlabeled inhibitor (oxacillin) in Assay Buffer, covering a wide concentration range (e.g., from 0 to 7.5 mM).[6]
-
Prepare solutions of the purified PBPs at a concentration sufficient to saturate the fluorescent probe (e.g., 2 µM for PBP1, PBP2, PBP3; higher concentrations may be needed for lower affinity PBPs like PBP4).[6]
-
-
Assay Setup:
-
In a 384-well microplate, add the serially diluted unlabeled inhibitor.
-
Add the fluorescent probe (BOCILLIN™ FL) to each well to achieve a final concentration of 1 µM.
-
Initiate the binding reaction by adding the purified PBP to each well. The final volume will depend on the plate reader specifications.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes) to allow the competitive binding to approach equilibrium.
-
Measure the fluorescence anisotropy or polarization of each well using a plate reader. Excitation is typically around 488 nm and emission at 510 nm.[6]
-
-
Data Analysis:
-
The binding of the unlabeled inhibitor will displace the fluorescent probe, causing a decrease in the measured fluorescence anisotropy.
-
Plot the observed fluorescence anisotropy against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable inhibition model (e.g., a four-parameter logistic equation) to determine the IC50 value. The IC50 is the concentration of the unlabeled inhibitor that reduces the binding of the fluorescent probe by 50%.[6]
-
References
- 1. Structural and kinetic analyses of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acquired and a native penicillin-binding protein cooperate in building the cell wall of drug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eltislab.com [eltislab.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against this compound-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Pathway of Methicillin in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of the beta-lactam antibiotic, methicillin, in aqueous solutions. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the stability characteristics of this compound, a critical factor in its formulation, storage, and therapeutic efficacy. This document details the primary degradation pathway, summarizes kinetic data, provides exemplary experimental protocols, and includes visualizations to illustrate key processes.
Executive Summary
This compound, a narrow-spectrum beta-lactam antibiotic, is susceptible to degradation in aqueous environments, primarily through the hydrolysis of its characteristic β-lactam ring. This process leads to the formation of inactive degradation products, with this compound penicilloic acid being the principal degradant. The rate of this degradation is significantly influenced by pH and temperature. Understanding this degradation pathway is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This guide outlines the chemical transformations involved, presents available kinetic data, and provides standardized methodologies for studying the degradation of this compound.
The Core Degradation Pathway of this compound
The fundamental mechanism of this compound degradation in aqueous solutions is the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. This reaction is catalyzed by both acidic and basic conditions. The nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the β-lactam ring leads to its opening and the formation of the corresponding penicilloic acid.
Caption: Hydrolytic degradation of this compound to this compound penicilloic acid.
Quantitative Data on Degradation Kinetics
Disclaimer: The following data is for Penicillin G and is intended to be representative of the behavior of methicillins. Actual degradation rates for this compound may vary and should be determined experimentally.
Table 1: Pseudo-first-order rate constants (k) for Penicillin G degradation at various pH and temperatures. [1]
| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) |
| 4 | 80 | 0.1603 |
| 6 | 80 | Not Reported |
| 7 | 80 | 0.0039 |
| 8 | 80 | Not Reported |
| 10 | 80 | 0.0485 |
| 4 | 100 | Complete degradation |
| 6 | 100 | 0.0116 |
| 7 | 100 | 0.0189 |
| 8 | 100 | 0.0221 |
| 10 | 100 | 0.1155 |
Table 2: Activation energies for Penicillin G degradation. [1]
| pH | Activation Energy (Ea) (kJ·mol⁻¹) |
| 4 | 53.68 |
| 7 | 90.58 |
| 10 | 64.31 |
Experimental Protocols
Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.
Objective: To accelerate the degradation of this compound under various stress conditions to generate its degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound sodium salt
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at room temperature for 4 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of this compound to UV light (254 nm) and visible light in a photostability chamber.
-
Control Sample: Prepare a solution of this compound in high-purity water at a concentration of 1 mg/mL and store it at 2-8°C, protected from light.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify the intact this compound from its degradation products.
Disclaimer: The following is a representative HPLC method. Specific parameters such as the column, mobile phase composition, and gradient may require optimization for a particular application.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration within the linear range of the method.
Visualizations of Experimental Workflows
Caption: A typical experimental workflow for a forced degradation study.
Conclusion
The degradation of this compound in aqueous solutions is a critical consideration for its pharmaceutical development and clinical use. The primary degradation pathway involves the hydrolysis of the β-lactam ring to form inactive this compound penicilloic acid. The rate of this degradation is highly dependent on pH and temperature. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to assess the stability of this compound and to develop stable formulations. Further research to obtain specific degradation kinetic data for this compound is recommended for a more precise understanding of its stability profile.
References
Methodological & Application
Application Notes and Protocols for Preparing Methicillin Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin is a narrow-spectrum β-lactam antibiotic of the penicillin class.[1] Historically, it was used to treat infections caused by penicillinase-producing Staphylococcus aureus. Although its clinical use has been largely discontinued, this compound remains a crucial reagent in the laboratory for in vitro susceptibility testing and research, particularly for the identification of this compound-resistant Staphylococcus aureus (MRSA).[2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in various in vitro assays, such as minimum inhibitory concentration (MIC) determination, time-kill assays, and synergy studies.[4][5]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound sodium salt, the form typically used for preparing aqueous solutions.
| Parameter | Value | Solvents | Notes |
| Molecular Weight | 402.4 g/mol | N/A | For this compound sodium salt.[6][7] |
| Solubility | ~10 mg/mL | PBS (pH 7.2) | Aqueous solutions are not recommended for storage for more than one day.[8] |
| 2 mg/mL | Ethanol | Organic solvents may have physiological effects at low concentrations.[8] | |
| 16 mg/mL | DMSO | Purge with an inert gas.[8] | |
| 20 mg/mL | Dimethylformamide (DMF) | Purge with an inert gas.[8] | |
| Freely Soluble | Methanol, Pyridine | [9] | |
| Slightly Soluble | Water, Ethanol | [6][10] | |
| Storage (Solid Form) | -20°C | N/A | Stable for ≥ 4 years. Light sensitive.[8] |
| 2-8°C | N/A | [6][7][10] | |
| Storage (Stock Solution) | -20°C | DMSO | Stable for up to 1 month.[11] |
| -80°C | DMSO | Stable for up to 6 months.[11] | |
| -20°C | Aqueous (reconstituted) | Stable for 4 weeks.[9] | |
| 2-8°C | Aqueous (reconstituted) | Stable for 4 days.[9] | |
| Room Temperature | Aqueous (reconstituted) | Stable for 24 hours.[9] | |
| Typical MIC for S. aureus | 2.1 µg/mL | N/A | [11][12] |
Experimental Protocols
Materials
-
This compound sodium salt powder (light sensitive, store appropriately)[8]
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mg/mL Aqueous this compound Stock Solution
This protocol is suitable for assays where an organic solvent is not desirable.
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound sodium salt powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add the desired volume of sterile water or PBS (pH 7.2). For the example above, add 10 mL of sterile water.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 4 weeks or at 2-8°C for up to 4 days. For immediate use, the solution can be kept at room temperature for up to 24 hours.[9]
Protocol for Preparing a 10 mg/mL this compound Stock Solution in DMSO
This protocol is suitable for preparing a more concentrated stock solution that can be stored for a longer duration.
-
Preparation: In a sterile environment, weigh out the desired amount of this compound sodium salt powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add the desired volume of cell culture grade DMSO. For the example above, add 10 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[11] When preparing working solutions, ensure the final concentration of DMSO in the assay is not toxic to the cells.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 3. This compound | Antibiotic Resistance, Bacteria, & Staphylococcus | Britannica [britannica.com]
- 4. In vitro evaluation of antibiotics for this compound-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. rpicorp.com [rpicorp.com]
- 7. agscientific.com [agscientific.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Sodium Salt | 132-92-3 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Selection of Methicillin-Resistant Bacterial Strains in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin, a narrow-spectrum β-lactam antibiotic, was historically pivotal in treating infections caused by penicillinase-producing Staphylococcus aureus. However, the emergence and global spread of this compound-resistant Staphylococcus aureus (MRSA) has rendered this compound clinically obsolete.[1][2] Resistance is primarily mediated by the mecA gene, which encodes a modified penicillin-binding protein (PBP2a).[3][4][5] This altered protein has a low affinity for β-lactam antibiotics, allowing the bacteria to synthesize their cell wall even in the presence of the drug.[3][4][6] In the laboratory, this compound or its more stable surrogates, oxacillin and cefoxitin, are used to select for and identify resistant bacterial strains.[5] These application notes provide detailed protocols for the selection of this compound-resistant bacteria, with a focus on MRSA.
Mechanism of Action and Resistance
This compound, like other β-lactam antibiotics, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall's peptidoglycan.[1][3][6] This inhibition leads to cell lysis and bacterial death. In resistant strains, the acquisition of the mecA gene, located on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec), provides a bypass mechanism.[7] The mecA gene product, PBP2a, takes over the cell wall synthesis function from the native PBPs that are inhibited by this compound.[3][4]
References
- 1. This compound | Antibiotic Resistance, Bacteria, & Staphylococcus | Britannica [britannica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Resistance in Staphylococcus Aureus: Mechanisms and Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 5. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Laboratory Maintenance of this compound-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBP2a Detection in MRSA with Methicillin Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily mediated by the mecA gene, which encodes Penicillin-Binding Protein 2a (PBP2a). PBP2a is a transpeptidase with a low affinity for β-lactam antibiotics, allowing it to continue cell wall synthesis even when other native penicillin-binding proteins are inhibited. The expression of mecA is inducible by the presence of β-lactam antibiotics like this compound and oxacillin. Accurate detection of PBP2a is crucial for the identification of MRSA, guiding appropriate antibiotic therapy, and for the development of new anti-MRSA agents.
These application notes provide detailed protocols for the induction and subsequent detection of PBP2a in S. aureus isolates using Western Blot and rapid lateral flow immunochromatographic assays.
Signaling Pathway of this compound-Induced PBP2a Expression
The expression of the mecA gene is tightly regulated by a signaling cascade initiated by the presence of a β-lactam antibiotic. The key players in this pathway are the sensor-transducer protein MecR1 and the repressor protein MecI, which are encoded by genes located upstream of mecA.
Caption: this compound induction pathway for PBP2a expression.
Quantitative Data Summary
The induction of PBP2a expression is dependent on the concentration of the inducing agent and the duration of exposure. The following table summarizes quantitative data from studies evaluating PBP2a expression following induction.
| MRSA Strain | Inducing Agent | Concentration (µg/mL) | Induction Time | Fold Increase in PBP2a (Relative Densitometry) | Reference |
| N315 | This compound | 1 | 1 hour | ~1.5x | [1] |
| N315 | This compound | 8 | 1 hour | ~2.5x | [1] |
| N315 | This compound | 128 | 1 hour | ~3.0x | [1] |
| USA300 (LAC) | Oxacillin | 0.5 | Not Specified | Noticeable induction compared to no antibiotic | [2] |
| USA400 (MW2) | Oxacillin | 0.5 | Not Specified | Noticeable induction compared to no antibiotic | [2] |
Experimental Protocols
Protocol 1: Culture and Induction of PBP2a Expression in MRSA
This protocol describes the culture of S. aureus isolates and the subsequent induction of PBP2a expression using a β-lactam antibiotic.
Materials:
-
S. aureus isolate
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth
-
Tryptic Soy Agar (TSA) or Blood Agar plates
-
This compound or Oxacillin stock solution (e.g., 1 mg/mL)
-
Sterile culture tubes and flasks
-
Incubator (37°C) with shaking capabilities
-
Spectrophotometer
Procedure:
-
Initial Culture: Inoculate a single colony of the S. aureus isolate from a fresh agar plate into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Subculture for Induction: Dilute the overnight culture 1:100 into a fresh, pre-warmed flask of TSB.
-
Incubate at 37°C with shaking until the culture reaches the early- to mid-logarithmic growth phase (OD600 of approximately 0.4-0.6).
-
Induction: Add this compound or oxacillin to the culture to a final concentration known to induce PBP2a expression (e.g., 0.5 µg/mL to 8 µg/mL). A non-induced control culture (no antibiotic) should be maintained in parallel.[1][2]
-
Continue to incubate the cultures at 37°C with shaking for a specified induction period (e.g., 1-4 hours).[1]
-
Harvesting Cells: After induction, harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
The cell pellet is now ready for protein extraction.
Protocol 2: Protein Extraction from S. aureus
This protocol details the lysis of S. aureus cells and extraction of total cellular proteins for subsequent analysis.
Materials:
-
Induced and non-induced bacterial cell pellets (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Lysozyme (optional, for enhanced lysis)
-
DNase I (optional, to reduce viscosity from DNA)
-
Bead beater or sonicator
-
Microcentrifuge tubes
-
Centrifuge (capable of >12,000 x g at 4°C)
Procedure:
-
Resuspend the bacterial cell pellet in 1 mL of ice-cold Lysis Buffer.
-
(Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Mechanically lyse the cells. This can be achieved by:
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating.
-
Bead Beating: Add sterile glass or zirconia beads to the cell suspension and homogenize in a bead beater according to the manufacturer's instructions.
-
-
(Optional) If the lysate is viscous, add DNase I and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifuging at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant, which contains the total cellular proteins, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein extract can be used immediately for Western blotting or stored at -80°C.
Protocol 3: PBP2a Detection by Western Blot
This protocol provides a detailed procedure for the detection of PBP2a in total protein extracts using Western blotting.
Materials:
-
Protein extracts (from Protocol 2)
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (e.g., 8-10% acrylamide)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-PBP2a monoclonal or polyclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein extract with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PBP2a antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. A band at approximately 76 kDa indicates the presence of PBP2a.[4]
Protocol 4: PBP2a Detection by Rapid Immunochromatographic Assay
This protocol outlines the general steps for using a commercially available rapid lateral flow test for PBP2a detection. Note: Always refer to the specific manufacturer's package insert for detailed instructions.[5][6]
Materials:
-
Commercially available PBP2a immunochromatographic test kit (e.g., Clearview™ PBP2a SA Culture Colony Test)
-
S. aureus colonies grown on an agar plate (with or without induction as required for the specific strain)
-
Reagents and materials provided in the kit (e.g., extraction reagents, test strips/cassettes, assay tubes)
Procedure:
-
Sample Collection: Using a sterile loop or swab, collect a specified amount of bacterial growth from a well-isolated colony.[6]
-
Extraction: Suspend the bacterial sample in the provided extraction reagent (e.g., Reagent 1) in an assay tube. Mix thoroughly to ensure the bacteria are fully suspended.[6]
-
Lysis: Add the second extraction reagent (e.g., Reagent 2) to the tube. This reagent typically lyses the bacterial cells to release PBP2a. Mix briefly. The solution should change color as an indication of proper mixing and reaction.[6]
-
Assay: Place the test strip or cassette into the assay tube containing the extracted sample.
-
Incubation: Allow the test to run for the time specified by the manufacturer (typically 5-10 minutes) at room temperature.[5][7]
-
Result Interpretation: After the specified time, read the results. The appearance of a control line indicates a valid test. The appearance of a test line indicates the presence of PBP2a.
-
Positive: Both the test line and control line are visible.
-
Negative: Only the control line is visible.
-
Invalid: The control line is not visible. The test should be repeated.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 4. journals.asm.org [journals.asm.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cardinalhealth.com [cardinalhealth.com]
- 7. Rapid Detection of PBP2a in Staphylococci from Shortly Incubated Subcultures of Positive Blood Cultures by an Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methicillin in Combination with Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily mediated by two mechanisms: the production of penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, which has a low affinity for β-lactams, and the production of β-lactamases, enzymes that inactivate penicillin-based drugs. The combination of a β-lactam antibiotic with a β-lactamase inhibitor is a well-established strategy to overcome β-lactamase-mediated resistance. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and its analogs in combination with various β-lactamase inhibitors against MRSA.
Data Presentation: In Vitro Efficacy of β-Lactam/β-Lactamase Inhibitor Combinations against MRSA
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics, alone and in combination with β-lactamase inhibitors, against MRSA strains as reported in the literature. This data highlights the potential for these combinations to restore the efficacy of β-lactam antibiotics.
Table 1: MIC of Ampicillin/Amoxicillin Alone and in Combination with Clavulanic Acid against MRSA.
| Strain(s) | Ampicillin/Amoxicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) | Fold Reduction in MIC | Reference(s) |
| 28 clinical MRSA isolates | 64->256 | 16-32 | 4-8 | [1] |
| mecC-MRSA (n=30) | >128 | 0.25-2 | >64 | [2] |
| MRSA (β-lactamase positive) | Not specified | Sensitive in 52.1% of isolates | Not applicable | |
| MRSA | 32 | 1 (with 16 µg/mL BPEI) | 32 | [3] |
Table 2: MIC of Ampicillin Alone and in Combination with Sulbactam against MRSA.
| Strain(s) | Ampicillin MIC (µg/mL) | Ampicillin/Sulbactam MIC (µg/mL) | Fold Reduction in MIC | Reference(s) |
| 28 clinical MRSA isolates (β-lactamase producing) | 64-256 | 16-32 | 2-8 | [1] |
| MRSA | Not specified | Generally not active | Not applicable | [4] |
Table 3: MIC of Piperacillin Alone and in Combination with Tazobactam against MRSA.
| Strain(s) | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam MIC (µg/mL) | Fold Reduction in MIC | Reference(s) |
| MRSA (M3425) | >256 | 32 | >8 | [5] |
| MRSA (M494) | Not specified | 1.5 | Not specified | [5] |
| VISA (Mu50) | >256 | >256 | No change | [5] |
Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (MRSA) standardized to 0.5 McFarland
-
Stock solutions of this compound (or analog) and β-lactamase inhibitor
-
Pipettes and sterile tips
-
Incubator (35°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound (or its analog, Drug A) horizontally across the microtiter plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the β-lactamase inhibitor (Drug B) vertically down the plate (e.g., rows A-G).
-
Column 11 should contain dilutions of Drug A only, and row H should contain dilutions of Drug B only, to determine the MIC of each agent alone.
-
Column 12 should serve as a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension of the test MRSA strain equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[6]
-
-
Time-Kill Assay for Bactericidal Synergy
This protocol assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
Materials:
-
Sterile culture tubes or flasks
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (MRSA) at a starting concentration of ~5 x 10^5 CFU/mL
-
Stock solutions of this compound (or analog) and β-lactamase inhibitor
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Pipettes and sterile tips
Procedure:
-
Preparation of Test Cultures:
-
Prepare tubes with MHB containing the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) of each drug alone and in combination.
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the MRSA suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[7]
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of β-lactam resistance in MRSA.
Caption: Experimental workflow for the checkerboard assay.
Caption: Experimental workflow for the time-kill assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Old Drugs To Treat Resistant Bugs: this compound-Resistant Staphylococcus aureus Isolates with mecC Are Susceptible to a Combination of Penicillin and Clavulanic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Ampicillin Against this compound-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Vancomycin and piperacillin-tazobactam against this compound-resistant Staphylococcus aureus and vancomycin-intermediate Staphylococcus aureus in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methicillin (Oxacillin) Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of methicillin (oxacillin) against Staphylococcus species, a critical step in identifying this compound-resistant Staphylococcus aureus (MRSA) and other resistant staphylococci. The following guidelines are based on recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound resistance in Staphylococcus species, primarily mediated by the mecA gene encoding the penicillin-binding protein 2a (PBP2a), poses a significant challenge in clinical and research settings.[1] Accurate determination of the this compound (oxacillin) MIC is essential for surveillance, infection control, and the development of new antimicrobial agents. Oxacillin is used as the representative drug for testing and reporting resistance to all penicillinase-stable penicillins.[2] This document outlines standardized procedures for broth microdilution, agar dilution, and gradient diffusion methods.
Principle of the Test
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] These methods involve exposing a standardized bacterial inoculum to serial dilutions of oxacillin in a liquid or solid growth medium. The presence or absence of growth determines the MIC value.
Experimental Protocols
Accurate detection of oxacillin resistance can be challenging due to the potential for heteroresistance, where only a subpopulation of cells expresses the resistance phenotype.[1] Adherence to standardized protocols is crucial for reliable results.
Broth Microdilution Method
This method is considered a reference method for MIC testing. It involves preparing two-fold dilutions of oxacillin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin powder
-
Sterile 96-well microtiter plates
-
Staphylococcus isolate(s) to be tested
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)[1]
Procedure:
-
Prepare Oxacillin Stock Solution: Prepare a stock solution of oxacillin at a concentration of 1280 µg/mL.
-
Prepare Oxacillin Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[4]
-
Add 100 µL of the oxacillin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.[4]
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5] This is typically a 1:100 dilution.
-
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.[6]
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[7] For detecting this compound resistance in Staphylococcus, a full 24-hour incubation is recommended.[7][8]
-
Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.[7]
Agar Dilution Method
In this method, varying concentrations of oxacillin are incorporated into Mueller-Hinton agar plates.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Oxacillin powder
-
Sterile petri dishes
-
Staphylococcus isolate(s) and QC strains
-
0.5 McFarland turbidity standard
-
Inoculum replicator (optional)
Procedure:
-
Prepare Oxacillin-Agar Plates:
-
Prepare a series of oxacillin stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C.
-
Add the appropriate volume of each oxacillin stock solution to the molten agar to create a range of concentrations (e.g., 0.125 to 128 µg/mL).[9]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of 10⁴ CFU per spot.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions. A growth control plate without oxacillin should also be inoculated.
-
Incubation: Incubate the plates at 35°C for a full 24 hours.
-
Reading Results: The MIC is the lowest concentration of oxacillin that inhibits the growth of the bacteria.
An alternative screening method involves using Mueller-Hinton agar containing 6 µg/mL of oxacillin and supplemented with 4% NaCl.[1]
Gradient Diffusion Method
This method utilizes a test strip with a predefined, continuous gradient of an antimicrobial agent.[3]
Materials:
-
Mueller-Hinton Agar plates
-
Oxacillin gradient diffusion strips (e.g., E-test)
-
Staphylococcus isolate(s) and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of growth.[3]
-
Apply Strip: Aseptically apply the oxacillin gradient diffusion strip to the agar surface.[3]
-
Incubation: Incubate the plate at 35°C for 16-24 hours.[3]
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip.[3]
Quality Control
Quality control (QC) is essential to ensure the accuracy of MIC testing. This involves testing reference strains with known MIC values.
QC Strains:
-
Staphylococcus aureus ATCC® 29213™: A this compound-susceptible strain.
-
Staphylococcus aureus ATCC® 43300™: A this compound-resistant strain (mecA positive).[10]
-
Enterococcus faecalis ATCC® 29212™: Often included in QC panels.
The obtained MIC values for these strains must fall within the acceptable ranges defined by CLSI or EUCAST.
Data Presentation
Table 1: CLSI and EUCAST Interpretive Criteria for Oxacillin MIC (µg/mL)
| Organism | CLSI - Susceptible | CLSI - Resistant | EUCAST - Susceptible | EUCAST - Resistant |
| S. aureus | ≤ 2 | ≥ 4 | ≤ 2 | > 2 |
| S. lugdunensis | ≤ 2 | ≥ 4 | ≤ 2 | > 2 |
| Other Coagulase-Negative Staphylococci | ≤ 0.25 | ≥ 0.5 | ≤ 0.25 | > 0.25 |
Data sourced from CLSI and EUCAST guidelines.[11][12]
Table 2: Quality Control Ranges for Oxacillin MIC (µg/mL)
| QC Strain | CLSI Range (µg/mL) | EUCAST Range (mg/L) |
| S. aureus ATCC® 29213™ | 0.12 - 0.5 | 0.125 - 0.5 |
| E. faecalis ATCC® 29212™ | 8 - 32 | Not specified for oxacillin |
Note: EUCAST does not currently provide a specific MIC range for oxacillin with S. aureus ATCC® 29213™, but the CLSI range is widely accepted.[13] For cefoxitin, a surrogate for this compound resistance, the QC range for S. aureus ATCC® 29213™ is 1-4 µg/mL (CLSI) and for S. aureus ATCC® 43300™ is >4 µg/mL (CLSI).[11]
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Interpretation of Oxacillin MIC Results (CLSI).
References
- 1. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. megumed.de [megumed.de]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 8. Evaluation of Oxacillin and Cefoxitin Disk Diffusion and Microbroth Dilution Methods for Detecting mecA-Mediated β-Lactam Resistance in Contemporary Staphylococcus epidermidis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 11. media.beckmancoulter.com [media.beckmancoulter.com]
- 12. media.beckmancoulter.com [media.beckmancoulter.com]
- 13. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols: Methicillin Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methicillin disk diffusion assay, also known as the Kirby-Bauer test, is a standardized method used in microbiology to determine the susceptibility of bacteria, particularly Staphylococcus species, to this compound and other β-lactam antibiotics. Accurate detection of this compound resistance, primarily mediated by the mecA gene which encodes for the penicillin-binding protein 2a (PBP2a), is crucial for appropriate antibiotic therapy and infection control.[1] This document provides a detailed protocol for performing the this compound disk diffusion assay, with a focus on the use of cefoxitin as the preferred agent for detecting this compound-resistant Staphylococcus aureus (MRSA), as recommended by the Clinical and Laboratory Standards Institute (CLSI). Cefoxitin is a better inducer of the mecA gene and provides clearer, more easily interpretable results compared to oxacillin.[1][2][3]
Experimental Protocols
This section outlines the detailed methodologies for performing the this compound disk diffusion assay.
Media Preparation: Mueller-Hinton Agar (MHA)
Mueller-Hinton Agar is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria.[4][5][6]
Composition:
| Component | Amount (g/L) |
| Beef Extract | 2.0 |
| Acid Hydrolysate of Casein | 17.5 |
| Starch | 1.5 |
| Agar | 17.0 |
| Final pH | 7.3 ± 0.1 at 25°C |
Protocol:
-
Suspend 38 g of dehydrated Mueller-Hinton Agar powder in 1 liter of distilled water.[5][6]
-
Heat with frequent agitation and bring to a boil for 1 minute to ensure complete dissolution.[5][6]
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.[4][5][6]
-
Allow the agar to cool to 45-50°C in a water bath.
-
Pour the molten agar into sterile, flat-bottomed Petri dishes (100 mm or 150 mm in diameter) on a level surface to a uniform depth of 4 mm.[8]
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C and use within 7 days.
Inoculum Preparation and Standardization
Protocol:
-
From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2 to 6 hours.[9]
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding sterile saline or broth.[9][10] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Visually compare the turbidity of the bacterial suspension and the 0.5 McFarland standard against a white background with contrasting black lines.[10][11]
Inoculation of Mueller-Hinton Agar Plates
Protocol:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[10]
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Application of Antimicrobial Disks
Protocol:
-
Aseptically apply the antimicrobial disks to the surface of the inoculated MHA plate using sterile forceps or a dispenser.
-
For detecting this compound resistance in Staphylococcus aureus, a 30 µg cefoxitin disk is recommended.[1][12][13][14] For other staphylococci, a 1 µg oxacillin disk may also be used.[15]
-
Ensure that the disks are in firm contact with the agar surface.
-
The disks should be placed at least 24 mm apart from each other and from the edge of the plate.[9]
Incubation
Protocol:
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[9]
-
Incubate for 16-18 hours for most bacteria. For Staphylococcus aureus, a full 24 hours of incubation is recommended to detect this compound resistance.[8][9]
-
Do not incubate in a CO₂-enriched atmosphere, as it can alter the pH of the medium and affect the results.[8]
Reading and Interpretation of Results
Protocol:
-
After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.
-
Read the plates from the back, holding them against a dark, non-reflective background.
-
Interpret the results by comparing the zone diameters to the breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Interpretive Criteria
The following tables summarize the CLSI interpretive criteria for cefoxitin and oxacillin disk diffusion for Staphylococcus species.
Table 1: CLSI Interpretive Zone Diameters (mm) for Cefoxitin (30 µg) Disk Diffusion
| Organism | Susceptible | Resistant |
| Staphylococcus aureus | ≥ 22 | ≤ 21 |
| Staphylococcus lugdunensis | ≥ 22 | ≤ 21 |
| Coagulase-Negative Staphylococci (except S. lugdunensis) | ≥ 25 | ≤ 24 |
Source:[2]
Table 2: CLSI Interpretive Zone Diameters (mm) for Oxacillin (1 µg) Disk Diffusion
| Organism | Susceptible | Resistant |
| Staphylococcus epidermidis | ≥ 18 | ≤ 17 |
| Staphylococcus pseudintermedius | ≥ 18 | ≤ 17 |
| Staphylococcus schleiferi | ≥ 18 | ≤ 17 |
Source:[2]
Note: Oxacillin disk diffusion is not reliable for detecting this compound resistance in S. aureus.[2]
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of the assay.
QC Strains and Expected Zone Diameters:
| QC Strain | Antimicrobial Agent (Disk Content) | Acceptable Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 25923 | Cefoxitin (30 µg) | 23 - 29 |
| Staphylococcus aureus ATCC® 25923 | Oxacillin (1 µg) | 18 - 24 |
Source: CLSI M100 documents provide the most current QC ranges.
QC Protocol:
-
Perform QC testing with each new batch of MHA plates and antimicrobial disks.
-
QC testing should also be performed daily or weekly, depending on laboratory protocols.
-
The zone diameters for the QC strains must fall within the acceptable ranges. If not, the cause must be investigated, and corrective action taken before reporting patient results.
Visualization of Experimental Workflow
The following diagram illustrates the workflow of the this compound disk diffusion assay.
Caption: Workflow of the this compound disk diffusion assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Mueller–Hinton agar - Wikipedia [en.wikipedia.org]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenotypic Detection of this compound Resistance in Staphylococcus aureus by Disk Diffusion Testing and Etest on Mueller-Hinton Agar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disk Diffusion Testing for Detection of this compound-Resistant Staphylococci: Does Moxalactam Improve upon Cefoxitin? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 15. JCDR - MRSA, cefoxitin disc diffusion, oxacillin screen agar, mecA gene [jcdr.net]
In Vivo Efficacy of Methicillin and Its Analogs in Animal Models of Staphylococcus aureus Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of methicillin and its class of penicillinase-stable penicillins (e.g., oxacillin, cloxacillin, nafcillin) in various animal models of Staphylococcus aureus (S. aureus) infection. Due to the widespread emergence of this compound-resistant S. aureus (MRSA), recent studies involving this compound itself are limited. Therefore, this document consolidates data from studies using this compound against susceptible strains and analogous beta-lactams against this compound-susceptible S. aureus (MSSA) to provide a robust understanding of their preclinical efficacy.
Data Presentation: Efficacy of Penicillinase-Stable Penicillins
The following tables summarize quantitative data from various in vivo studies, providing insights into the efficacy of this compound and its analogs in reducing bacterial burden and improving survival in different animal models of S. aureus infection.
Table 1: Efficacy in Murine Infection Models
| Animal Model | S. aureus Strain | Antibiotic | Dosage | Duration | Outcome Measure | Result | Citation |
| Sepsis | USA300 (MRSA) | Oxacillin | 75 mg/kg every 12h | 7 days | Bacterial Load (Kidney) | ~4 log10 CFU reduction | [1] |
| Sepsis | USA300 (MRSA) | Oxacillin | 75 mg/kg every 12h | 7 days | Bacterial Load (Spleen) | Cleared of bacteria | [1] |
| Pneumonia | USA300 (MRSA) | Oxacillin | 75 mg/kg every 12h | 7 days | Survival Rate | 60% survival (vs. 20% in control) | [1] |
| Thigh Infection (Neutropenic) | Clinical MSSA | Oxacillin | 2.93 - 750 mg/kg/day | 24 hours | Bacterial Load (Thigh) | Dose-dependent reduction in log10 CFU/thigh | [2] |
| Foreign Body Infection | Clinical S. aureus | This compound | Not Specified | 3 days (9 doses) | Bacterial Load (on catheter) | Up to 2 log unit reduction | [3] |
Table 2: Efficacy in Rabbit Endocarditis Models
| S. aureus Strain | Antibiotic | Key Efficacy Metric | Result | Citation |
| MSSA-678 | Cloxacillin | Vegetation Sterilization | 60% (9/15 rabbits) | [4] |
| MSSA (2 strains) | Cloxacillin | Vegetation Sterilization | 25-50% | [5] |
| MSSA (UC-9258) | Vancomycin (comparator) | Bacterial Load Reduction (Vegetation) | Significant reduction vs. control | [6] |
Table 3: Efficacy in Rat Infection Models
| Animal Model | S. aureus Strain | Antibiotic | Dosage | Duration | Outcome Measure | Result | Citation |
| Endocarditis | TX0117 (MSSA) | Nafcillin | Not Specified | 3 days | Bacterial Load Reduction (Vegetation) | 5.3 log10 CFU/g reduction vs. untreated | [7] |
| Endocarditis | TX0117 (MSSA) | Cefazolin (comparator) | Not Specified | 3 days | Bacterial Load Reduction (Vegetation) | 1.8 log10 CFU/g reduction vs. untreated | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are representative protocols for common animal models used to evaluate anti-staphylococcal agents.
Protocol 1: Murine Sepsis Model
This model is used to evaluate the efficacy of antibiotics in treating systemic bloodstream infections.
1. Preparation of Bacterial Inoculum:
- Culture an MSSA or MRSA strain (e.g., USA300) overnight on Tryptic Soy Agar (TSA).
- Inoculate a single colony into Tryptic Soy Broth (TSB) and grow to mid-logarithmic phase.
- Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the pellet in PBS to the desired concentration (e.g., 5 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating.
2. Infection Procedure:
- Use 6-8 week old BALB/c or C57BL/6 mice.
- Inject 100 µL of the bacterial suspension (e.g., 5 x 10⁶ CFU) into the tail vein of each mouse.
3. Antibiotic Treatment:
- Initiate treatment at a specified time post-infection (e.g., 9 hours).[1]
- Administer oxacillin (e.g., 75 mg/kg) or the vehicle control (sterile saline) via intravenous or intraperitoneal injection.[1]
- Continue treatment at regular intervals (e.g., every 12 hours) for the duration of the study (e.g., 28 hours or 7 days).[1]
4. Efficacy Assessment:
- Survival: Monitor mice daily for signs of illness and record mortality.
- Bacterial Burden: At the end of the experiment, euthanize the mice. Aseptically harvest organs (e.g., kidneys, spleen, liver).
- Homogenize the organs in sterile PBS.
- Perform serial dilutions of the homogenates and plate on TSA to determine the number of CFU per gram of tissue.
Protocol 2: Rabbit Infective Endocarditis Model
This model is considered a gold standard for evaluating antibiotic efficacy against deep-seated infections like endocarditis.
1. Induction of Endocarditis:
- Anesthetize New Zealand White rabbits.
- Surgically expose the right carotid artery.
- Insert a sterile polyethylene catheter through the carotid artery and advance it into the left ventricle, across the aortic valve, to induce valvular damage.
- Secure the catheter in place and close the incision.
2. Bacterial Challenge:
- 24 hours after catheter placement, administer a bacterial suspension (e.g., 10⁵-10⁶ CFU of an MSSA strain) intravenously via a marginal ear vein.[4][6]
3. Treatment Regimen:
- Allow the infection to establish for 24-48 hours.
- Administer human-like doses of the antibiotic (e.g., cloxacillin 2g/4h equivalent) intravenously.[4] The dosing schedule should be designed to mimic human pharmacokinetics.
- Continue treatment for a predefined period (e.g., 3-5 days).
4. Outcome Evaluation:
- At the conclusion of the treatment period, euthanize the rabbits.
- Aseptically remove the heart and excise the aortic valve vegetations.
- Weigh the vegetations and homogenize them in sterile saline.
- Quantify the bacterial load by plating serial dilutions of the homogenate, expressed as log10 CFU per gram of vegetation.
- Vegetation sterilization is defined as the absence of bacterial growth from the plated homogenate.[4]
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts relevant to the in vivo study of this compound and its analogs.
Caption: General workflow for in vivo antibiotic efficacy studies.
Caption: Logic for selecting antibiotics based on S. aureus resistance.
References
- 1. Redeploying β-Lactam Antibiotics as a Novel Antivirulence Strategy for the Treatment of this compound-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental foreign body infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of vancomycin plus cloxacillin compared with vancomycin, cloxacillin and daptomycin single therapies in the treatment of this compound-resistant and this compound-susceptible Staphylococcus aureus in a rabbit model of experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time to Reappraise the Antibiotic Treatment for this compound-Susceptible Staphylococcus aureus Infective Endocarditis: Data From the Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vivo Effects of Cefazolin, Daptomycin, and Nafcillin in Experimental Endocarditis with a this compound-Susceptible Staphylococcus aureus Strain Showing an Inoculum Effect against Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methicillin Concentration for Bacterial Growth Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methicillin in bacterial growth inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
A1: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. It specifically targets Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to these proteins, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.
Resistance to this compound in Staphylococcus aureus is primarily mediated by the acquisition of the mecA gene.[1][2] This gene encodes for a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for this compound and other β-lactam antibiotics.[1][3][4] Therefore, even in the presence of this compound, PBP2a can continue to function, allowing for the synthesis of a stable cell wall and conferring resistance to the bacterium. This is the hallmark of this compound-Resistant Staphylococcus aureus (MRSA).
Q2: Which antibiotic is currently recommended for routine testing of this compound resistance in S. aureus?
A2: While the term "this compound-resistant" is still used, this compound itself is no longer commercially available for routine testing in the United States.[2] Oxacillin is more stable and better at detecting heteroresistant strains.[2] Cefoxitin is also recommended as it is a better inducer of the mecA gene, making the detection of resistance more reliable.[2] Therefore, for routine susceptibility testing of S. aureus, oxacillin or cefoxitin are the preferred agents.
A3: The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for Minimum Inhibitory Concentration (MIC) tests. For Staphylococcus aureus and Staphylococcus lugdunensis, the oxacillin MIC breakpoints are as follows:
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Resistant (R) | ≥ 4 |
| Source: CLSI M100 documents[1][2] |
Q4: What is heteroresistance and how can it affect my results?
A4: Heteroresistance is a phenomenon where a bacterial population, although genetically identical, contains subpopulations of cells with varying levels of antibiotic resistance.[5][6][7] In the context of this compound resistance, a culture may contain a small number of cells that express high-level resistance, while the majority of the population appears susceptible under standard test conditions.[2][5] This can lead to difficulties in accurately detecting resistance. Factors such as incubation temperature and salt concentration in the medium can influence the expression of resistance in these subpopulations.[5] If not detected, the presence of a heteroresistant population could lead to treatment failure, as the resistant subpopulation can be selected for and proliferate under antibiotic pressure.[5]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible MIC values.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. This corresponds to approximately 1.5 x 10⁸ CFU/mL. |
| Improper antibiotic stock preparation or storage | Prepare antibiotic stock solutions with a suitable solvent and sterilize by filtration if necessary.[8] Store aliquots at -60°C or lower to maintain potency and avoid repeated freeze-thaw cycles.[9] |
| Contamination of media or reagents | Use aseptic techniques throughout the experimental setup. Include a sterility control (media only, no bacteria) to check for contamination.[10] |
| Variations in incubation conditions | Incubate plates at a constant temperature of 35°C (± 2°C) for 16-20 hours.[1] Temperatures above 35°C may not detect all this compound-resistant strains.[1] |
Issue 2: No bacterial growth in any wells, including the positive control.
| Possible Cause | Troubleshooting Step |
| Inactive bacterial inoculum | Use a fresh, actively growing bacterial culture for inoculum preparation. |
| Errors in media preparation | Verify the correct preparation and pH of the Mueller-Hinton Broth (MHB). |
| Residual sterilizing agent in labware | Ensure all labware is thoroughly rinsed and free of any residual cleaning or sterilizing agents. |
Issue 3: "Skipped wells" - no growth in a well at a lower antibiotic concentration, but growth in a well with a higher concentration.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Be meticulous with pipetting to ensure the correct volume of bacterial inoculum and antibiotic solution is added to each well. |
| Well-to-well contamination | Exercise care to avoid cross-contamination between wells during plate setup. |
| Bacterial clumping | Ensure the bacterial inoculum is a homogenous suspension before adding it to the wells. Vortex the bacterial suspension gently before use. |
| Heteroresistance | The presence of a small, resistant subpopulation may lead to apparent growth at higher concentrations. Consider repeating the assay with careful attention to technique. Population analysis profiles (PAPs) can be used to investigate heteroresistance. |
Issue 4: No inhibition zone in a disk diffusion assay.
| Possible Cause | Troubleshooting Step |
| Bacterial resistance | The organism may be resistant to the antibiotic. |
| Incorrect inoculum density | Ensure the bacterial lawn is prepared using a 0.5 McFarland standard. A lawn that is too dense can obscure the zone of inhibition. |
| Impotent antibiotic disks | Check the expiration date of the antibiotic disks and ensure they have been stored correctly. |
| Incorrect agar depth | The depth of the Mueller-Hinton Agar should be uniform (4 mm). |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound (or oxacillin) against S. aureus using the broth microdilution method.
Materials:
-
Staphylococcus aureus isolate
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound or Oxacillin powder
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., sterile water or phosphate-buffered saline)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antibiotic Stock Solution:
-
Calculate the amount of antibiotic powder needed to prepare a concentrated stock solution (e.g., 10 mg/mL).[8] The formula to use is: (Volume to prepare (mL) x Final concentration (µg/mL)) / Potency (µg/mg) = Weight of powder (mg).
-
Dissolve the antibiotic in a suitable sterile diluent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
-
Prepare aliquots and store at -60°C or below.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus isolate.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This is the standardized inoculum.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions in the Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.
-
Add 100 µL of the working antibiotic solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (except well 12) will be 100 µL.
-
Seal the plate or cover with a lid and incubate at 35°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Visualizations
Caption: Mechanism of this compound action and resistance in S. aureus.
Caption: Workflow for a broth microdilution MIC assay.
References
- 1. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. media.beckmancoulter.com [media.beckmancoulter.com]
- 3. researchgate.net [researchgate.net]
- 4. Rationale for Eliminating Staphylococcus Breakpoints for β-Lactam Agents Other Than Penicillin, Oxacillin or Cefoxitin, and Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Resistant Staphylococcus aureus: Comparison of Susceptibility Testing Methods and Analysis of mecA-Positive Susceptible Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Heteroresistance: an Emerging Field in Need of Clarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroresistance-a-gray-side-of-antimicrobial-susceptibility-testing - Ask this paper | Bohrium [bohrium.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
common problems in methicillin susceptibility test interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during methicillin susceptibility testing of Staphylococcus aureus.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my cefoxitin disk diffusion results showing resistance, but the oxacillin MIC is susceptible?
This discrepancy can occur due to a few reasons:
-
Cefoxitin as a better inducer: Cefoxitin is a more potent inducer of mecA gene expression than oxacillin.[1] This means that in some isolates, particularly those with heterogeneous resistance, cefoxitin can reveal the resistance mechanism that oxacillin testing might miss.
-
Heteroresistance: The S. aureus population being tested may be heteroresistant, meaning only a subpopulation of the bacteria expresses the resistance phenotype.[1] Cefoxitin is generally more reliable for detecting these subpopulations.
-
Testing conditions: Inaccurate detection of oxacillin/methicillin resistance can be influenced by incubation temperature, with temperatures above 35°C potentially failing to detect all this compound-resistant staphylococci.[1]
Troubleshooting Steps:
-
Confirm isolate purity: Ensure the culture is pure S. aureus.
-
Verify inoculum density: An incorrect inoculum density can affect test results.
-
Review incubation conditions: Confirm incubation was at 35°C ± 2°C for the full recommended time.
Q2: My PCR for the mecA gene is positive, but the phenotype (e.g., cefoxitin disk diffusion) is susceptible. What does this mean?
This "oxacillin-susceptible MRSA" (OS-MRSA) phenotype can be challenging. Potential causes include:
-
Low-level expression of mecA: The mecA gene may be present but expressed at a very low level under standard laboratory conditions, resulting in a susceptible phenotype.
-
Mutations in regulatory genes: While the mecA gene is present, mutations in regulatory genes like mecI or mecR1 might affect its expression.[3]
-
Incomplete SCCmec element: The isolate may carry an incomplete or variant Staphylococcal Cassette Chromosome mec (SCCmec) element where mecA is present but not fully functional or expressed.[4]
Troubleshooting and Interpretation:
-
Repeat phenotypic testing: Carefully repeat the cefoxitin disk diffusion or a broth microdilution test, ensuring all protocol steps are followed precisely.
-
Consider alternative phenotypic tests: Use a PBP2a latex agglutination test to confirm the presence of the PBP2a protein, the product of the mecA gene.
-
Report based on genotypic result: In cases of confirmed mecA presence, the isolate should be considered a potential MRSA and reported as such, with a note about the susceptible phenotype. This is crucial for appropriate patient management.
Q3: I am observing false-positive results with my PBP2a latex agglutination test. What could be the cause?
False-positive results in PBP2a latex agglutination assays, though uncommon, can occur. Here are some potential reasons:
-
Cross-reactivity: Some coagulase-negative staphylococci (CoNS), such as S. lugdunensis and S. schleiferi, can sometimes cause false-positive reactions in tests that also detect clumping factor.[5]
-
Over-incubation or misinterpretation: Reading the test after the recommended time can lead to non-specific agglutination.
-
Auto-agglutination: Some strains of S. aureus may auto-agglutinate. Always run the control latex to check for this.
Troubleshooting Steps:
-
Confirm species identification: Ensure the isolate is S. aureus and not a CoNS.
-
Strict adherence to timing: Read the agglutination result within the timeframe specified by the manufacturer (usually up to 3 minutes).[5]
-
Use fresh colonies: Use colonies from an 18-24 hour culture.
-
Corroborate with another method: If in doubt, confirm the result with a cefoxitin disk diffusion test or mecA PCR.
Q4: My oxacillin screen agar plates are difficult to interpret, with some colonies growing at 24 hours but not others. How should I proceed?
This is a common issue, often related to heteroresistance.
-
Heterogeneous populations: MRSA strains can be heteroresistant, with a mix of susceptible and resistant subpopulations. The resistant cells may grow more slowly.[6]
-
Borderline resistance: Some isolates have MICs that are very close to the breakpoint and may show weak or delayed growth.
Interpretation and Confirmation:
-
Incubate for the full duration: Examine plates at both 24 and 48 hours. Most MRSA will show growth at 24 hours, but some may require longer.[7]
-
Any growth is significant: As a screening method, the growth of even a single colony is considered a positive result, indicating potential this compound resistance.[6]
-
Confirm with a reference method: All positive results from an oxacillin screen agar should be confirmed with a cefoxitin disk diffusion test or by determining the oxacillin MIC.[6]
-
Perform a coagulase test: If atypical colonies are observed, a coagulase test should be performed to confirm they are S. aureus.[7]
Data Presentation: Breakpoint Tables
The following tables summarize the interpretive criteria for this compound (oxacillin and cefoxitin) susceptibility testing for Staphylococcus aureus according to CLSI and EUCAST guidelines.
Table 1: CLSI Interpretive Criteria for S. aureus
| Test Method | Agent | Disk Content | Susceptible | Resistant | Reference |
| Disk Diffusion | Cefoxitin | 30 µg | ≥ 22 mm | ≤ 21 mm | [1] |
| Broth Microdilution (MIC) | Oxacillin | - | ≤ 2 µg/mL | ≥ 4 µg/mL | [8] |
| Broth Microdilution (MIC) | Cefoxitin | - | ≤ 4 µg/mL | ≥ 8 µg/mL | [1] |
| Oxacillin Screen Agar | Oxacillin | 6 µg/mL | No growth | Any growth | [1][6] |
Table 2: EUCAST Interpretive Criteria for S. aureus
| Test Method | Agent | Disk Content | Susceptible | Resistant | Reference |
| Disk Diffusion | Cefoxitin | 30 µg | ≥ 22 mm | < 22 mm | [9] |
| Broth Microdilution (MIC) | Oxacillin | - | ≤ 2 µg/mL | > 2 µg/mL | [9][10] |
| Broth Microdilution (MIC) | Cefoxitin | - | ≤ 4 µg/mL | > 4 µg/mL | [10] |
Experimental Protocols
1. Cefoxitin Disk Diffusion Test (Kirby-Bauer)
This protocol is based on CLSI M100 guidelines.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate (e.g., Trypticase Soy Agar with 5% sheep blood) after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or with a photometric device.
-
-
Inoculation of Mueller-Hinton Agar:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Using sterile forceps, place a 30 µg cefoxitin disk on the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate aerobically at 35°C ± 2°C for 16-18 hours. For S. aureus, incubation for a full 24 hours may be necessary to detect some resistant strains.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition to the nearest millimeter.
-
Interpret the results based on the established breakpoints (see Table 1 for CLSI or Table 2 for EUCAST).
-
2. Oxacillin Broth Microdilution
This protocol provides a general overview of the broth microdilution method.
-
Panel Preparation:
-
Use commercially prepared or in-house prepared 96-well microdilution panels containing serial twofold dilutions of oxacillin in cation-adjusted Mueller-Hinton broth.
-
-
Inoculum Preparation:
-
Prepare an inoculum as described in the disk diffusion protocol (Step 1).
-
Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well of the microdilution panel with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the panels and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of oxacillin that completely inhibits visible growth.
-
Interpret the MIC value according to established breakpoints (see Table 1 for CLSI or Table 2 for EUCAST).
-
3. PBP2a Latex Agglutination Test
This is a rapid method to detect the presence of the PBP2a protein.
-
Reagent Preparation:
-
Bring the latex reagents (test and control) to room temperature.
-
Vigorously shake the reagents to ensure a uniform suspension.[5]
-
-
Slide Preparation:
-
Place one drop of the test latex and one drop of the control latex in separate circles on the provided test card.[5]
-
-
Inoculation:
-
Using a sterile loop or applicator stick, pick several colonies of the test isolate and emulsify them in the test latex and then in the control latex.
-
-
Incubation and Observation:
-
Rock the card for up to 3 minutes and observe for agglutination (clumping) under normal lighting.[5]
-
-
Interpretation:
-
Positive: Agglutination in the test latex circle and no agglutination in the control circle.
-
Negative: No agglutination in either circle.
-
Invalid: Agglutination in the control circle.
-
Visualizations
Caption: Regulation of the mecA gene in Staphylococcus aureus.
Caption: Troubleshooting workflow for discrepant MRSA results.
References
- 1. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. Rationale for Eliminating Staphylococcus Breakpoints for β-Lactam Agents Other Than Penicillin, Oxacillin or Cefoxitin, and Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mecA - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dalynn.com [dalynn.com]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
- 9. nak-deutschland.org [nak-deutschland.org]
- 10. media.beckmancoulter.com [media.beckmancoulter.com]
Technical Support Center: Methicillin Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of methicillin during long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, this compound sodium salt in its solid, powdered form is stable for at least four years when stored at -20°C.[1] It is also crucial to protect it from light, as it is a light-sensitive compound.[1] While the product is chemically stable at room temperature under standard ambient conditions, for extended periods, refrigerated or frozen storage is recommended to ensure optimal potency.[2]
Q2: How long is this compound stable in an aqueous solution?
Aqueous solutions of this compound are significantly less stable than the solid form. It is not recommended to store aqueous solutions of this compound for more than one day.[1] The stability of this compound in solution is highly dependent on temperature, pH, and the composition of the solution.
Q3: What is the optimal pH for this compound stability in solution?
The stability of β-lactam antibiotics like this compound is pH-dependent. Generally, they exhibit a U-shaped degradation profile with maximum stability in the slightly acidic to neutral pH range. For many penicillins, the greatest stability is observed between pH 6.0 and 7.5.[1] While specific data for this compound is limited, studies on similar penicillins, like penicillin G, show a minimum degradation rate around pH 7.0.[3] It is advisable to maintain the pH of this compound solutions within this range to minimize degradation.
Q4: How does temperature affect the stability of this compound solutions?
Higher temperatures accelerate the degradation of this compound in solution. For instance, the degradation rate of penicillin G, a related β-lactam, increases significantly with a rise in temperature from 5°C to 50°C.[3] For short-term storage of solutions, refrigeration at 2-8°C is recommended. For storage longer than a few hours, freezing the solution is the best practice.
Q5: Can I freeze this compound solutions for long-term storage?
Yes, freezing is a viable method for the long-term storage of this compound solutions. Storing β-lactam antibiotic solutions at -20°C or, even better, at -70°C can significantly prolong their stability.[4] One study found that many β-lactam antibiotics are stable for up to 3 months when stored at -25°C.[4] However, it is important to note that repeated freeze-thaw cycles should be avoided as they can contribute to degradation. It is recommended to aliquot the solution into single-use volumes before freezing.
Q6: Are there any visible signs of this compound degradation?
While not always apparent, reconstituted solutions of this compound sodium may darken to a deep orange and develop a distinct hydrogen sulfide odor upon standing at room temperature for several days, indicating significant degradation. However, the absence of these signs does not guarantee stability, and chemical analysis is required for confirmation.
Troubleshooting Guides
Scenario 1: My this compound solution has turned yellow/orange after a few days at room temperature.
-
Problem: This color change is a visual indicator of significant chemical degradation. The this compound has likely lost a substantial portion of its activity.
-
Solution:
-
Discard the solution. Do not use it for your experiments as the results will be unreliable.
-
Prepare a fresh solution immediately before use.
-
For future use: If you need to store the solution, aliquot it into single-use vials and freeze them at -20°C or below immediately after preparation. Avoid storing this compound solutions at room temperature for extended periods.
-
Scenario 2: I am seeing inconsistent results in my experiments using a this compound stock solution that has been stored in the refrigerator for a week.
-
Problem: Even at refrigerated temperatures (2-8°C), this compound in solution will degrade over time, leading to a decrease in potency and inconsistent experimental outcomes.
-
Solution:
-
Prepare a fresh stock solution.
-
Validate the concentration of your new stock solution using a suitable analytical method like HPLC before use.
-
Implement a stricter storage protocol:
-
Prepare smaller volumes of stock solution more frequently.
-
For any storage longer than 24 hours, aliquot and freeze the stock solution at -20°C or -80°C.
-
Mark the date of preparation on all stock solutions and discard any unused refrigerated solution after 24 hours.
-
-
Scenario 3: I need to prepare a this compound solution in a buffer. Which buffer should I use to maximize stability?
-
Problem: The choice of buffer can impact the stability of this compound. Buffers outside the optimal pH range or those containing reactive components can accelerate degradation.
-
Solution:
-
Use a citrate-based buffer. Studies on penicillins have shown that citrate buffers can enhance stability.[5][6] A citrate buffer can be prepared to maintain a pH between 6.0 and 7.0, which is within the optimal stability range for many penicillins.
-
Prepare the buffer at the desired pH before adding the this compound.
-
Verify the final pH of the this compound solution after its addition to the buffer.
-
Store the buffered solution appropriately (refrigerated for short-term, frozen for long-term) as even in an optimal buffer, degradation will still occur at room temperature.
-
Data Presentation
Table 1: Stability of Penicillin G Sodium in Aqueous Solution at Different Temperatures and pH
This table provides degradation rate constants (k) for Penicillin G, a structurally similar β-lactam antibiotic, which can serve as a reference for understanding this compound stability. A lower rate constant indicates greater stability.
| Temperature (°C) | pH | Degradation Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 5 | 4.0 | 54.0 ± 0.90 |
| 5 | 5.0 | 7.35 ± 0.094 |
| 5 | 6.0 | 0.891 ± 0.012 |
| 5 | 7.0 | 0.339 ± 0.048 |
| 25 | 4.0 | 256 ± 7.8 |
| 25 | 5.0 | 45.1 ± 1.2 |
| 25 | 6.0 | 6.32 ± 0.21 |
| 25 | 7.0 | 2.58 ± 0.11 |
| 37 | 4.0 | 785 ± 25 |
| 37 | 5.0 | 142 ± 5.1 |
| 37 | 6.0 | 22.1 ± 0.89 |
| 37 | 7.0 | 9.87 ± 0.42 |
Data adapted from a study on Penicillin G stability.[3]
Experimental Protocols
Protocol: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify this compound in the presence of its degradation products.
1. Materials and Reagents:
-
This compound sodium salt reference standard
-
Acetonitrile (HPLC grade)
-
Acetic anhydride (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or fluorescence detector
-
C18 HPLC column (e.g., µBondapak–C18)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 2% v/v acetic anhydride in water (e.g., 55:45 v/v). The exact ratio may need optimization depending on the specific column and system.
-
Standard Stock Solution: Accurately weigh a known amount of this compound sodium salt reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-10 µg/mL).
-
Sample Preparation:
-
For stability studies, incubate this compound solutions under the desired conditions (e.g., different temperatures and pH values).
-
At specified time points, withdraw an aliquot of the sample, and dilute it with the mobile phase to a concentration within the calibration curve range.
-
3. HPLC Conditions:
-
Column: µBondapak–C18 or equivalent
-
Mobile Phase: Acetonitrile/2% v/v acetic anhydride (e.g., 55:45 v/v)
-
Flow Rate: 1.8 mL/min
-
Detection:
-
Fluorometric: Excitation at 280 nm, Emission at 360 nm
-
UV: 280 nm
-
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
4. Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound remaining in the samples by comparing their peak areas to the calibration curve.
-
The appearance of new peaks with different retention times indicates the formation of degradation products.
5. Data Interpretation:
-
The percentage of this compound remaining at each time point can be calculated relative to the initial concentration.
-
The degradation rate can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. journals.asm.org [journals.asm.org]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of penicillin-salt solutions with sodium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Methicillin MIC Results
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to enhance the reproducibility of methicillin (and its surrogate, oxacillin) Minimum Inhibitory Concentration (MIC) results for Staphylococcus aureus.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my this compound/oxacillin MIC results inconsistent between experiments?
A1: Accurate detection of this compound resistance in S. aureus can be challenging due to the potential for heterogeneous expression of resistance, where subpopulations of resistant and susceptible cells coexist.[1] Several critical experimental factors heavily influence results, and minor deviations can lead to significant variability. Key factors include incubation temperature, incubation duration, and the composition of the testing medium.[2] For instance, testing at temperatures above 35°C may fail to detect some this compound-resistant strains.[1]
Q2: What are the recommended incubation conditions for oxacillin MIC testing?
A2: For optimal and reproducible results, Clinical and Laboratory Standards Institute (CLSI) guidelines recommend incubating tests at 35°C (± 2°C) for a full 24 hours.[1][2] Incubation periods shorter than 24 hours (e.g., 16-20 hours) may not be sufficient to detect resistance.[2] Some guidelines, like the BSAC method, may recommend different temperatures (e.g., 30°C), highlighting the importance of adhering to a single, validated standard within a study.[2]
Q3: Does the type of growth medium matter for this compound MIC testing?
A3: Yes, the medium is critical. For dilution methods (broth or agar), Mueller-Hinton medium supplemented with 2% NaCl (w/v) is required by CLSI.[1][2] The salt supplementation is essential for the optimal expression of this compound resistance.
Q4: I'm observing "trailing endpoints" in my agar dilution assay. How should I interpret these results?
A4: Trailing endpoints, where small, hazy colonies appear at concentrations above the apparent MIC, are a known issue in agar dilution MIC tests for oxacillin and can make interpretation difficult.[2] It is crucial to read the plates in good light and adhere strictly to the definition of the endpoint as the lowest concentration of the antibiotic that completely inhibits visible growth. The use of quality control strains with known MICs is essential to ensure your interpretation is consistent and correct.[2]
Q5: Which is the "gold standard" method for determining this compound MIC?
A5: The broth microdilution (BMD) method is considered the "gold standard" reference method for antimicrobial susceptibility testing, against which other methods are compared.[3] While other methods like agar dilution and gradient diffusion (E-test) are also used, their results should ideally be validated against BMD.[3][4] Automated systems like Vitek 2 are also common but may show discrepancies when compared to the reference BMD method.[4][5][6]
Q6: Should I use this compound, oxacillin, or cefoxitin for testing?
Q7: How much variability is considered "acceptable" for an MIC result?
A7: Standard MIC methods have a recognized accuracy of plus or minus one log₂ dilution interval.[9] This means a reported MIC of 2 µg/mL could represent a true value between 1 µg/mL and 4 µg/mL.[10] When evaluating a new commercial test against the reference BMD method, an acceptable essential agreement (EA) is typically ≥90%, where the result is within ±1 log₂ dilution of the reference MIC.[3]
Data Presentation: Testing Parameters and Interpretive Criteria
The tables below summarize key testing parameters and clinical breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Comparison of Key Methodological Parameters for Oxacillin MIC Testing
| Parameter | CLSI Guideline | BSAC Guideline |
| Medium | Mueller-Hinton Broth/Agar | Iso-Sensitest or Mueller-Hinton Broth/Agar |
| NaCl Supplement | 2% (w/v) | 2% (w/v) |
| Incubation Temp. | 33–35°C | 30°C |
| Incubation Time | 24 hours | 24 hours |
| Inoculum Density | 5 x 10⁵ CFU/mL (Broth) | 1 x 10⁴ CFU/spot (Agar) |
Source: Data compiled from multiple sources.[2]
Table 2: CLSI Interpretive Criteria for Oxacillin and Cefoxitin against S. aureus
| Antimicrobial Agent | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Oxacillin | Broth Microdilution (MIC) | ≤ 2 µg/mL | - | ≥ 4 µg/mL |
| Cefoxitin | Broth Microdilution (MIC) | ≤ 4 µg/mL | - | ≥ 8 µg/mL |
| Cefoxitin | Disk Diffusion (Zone Diameter) | ≥ 22 mm | - | ≤ 21 mm |
Source: Data compiled from CLSI guidelines.[1]
Experimental Protocols
Protocol: Broth Microdilution (BMD) for Oxacillin MIC Determination (CLSI M07-A9)
This protocol outlines the reference method for determining oxacillin MIC for S. aureus.
-
Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a 4% (w/v) NaCl solution in sterile deionized water.
-
Add the NaCl solution to the CAMHB to achieve a final concentration of 2% NaCl. For example, add 50 mL of 4% NaCl to 50 mL of 2x concentrated CAMHB and bring the final volume to 100 mL with sterile water.
-
Prepare a stock solution of oxacillin at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.
-
-
Plate Preparation:
-
Using the 2% NaCl-supplemented CAMHB, perform serial two-fold dilutions of the oxacillin stock solution in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the 2% NaCl-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15-30 minutes of preparation, add 50 µL of the final diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Seal the plate or place it in a container to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity or a cell pellet).
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
-
The growth control well must show distinct turbidity. The sterility control well must remain clear.
-
Interpret the MIC value according to the CLSI breakpoints (see Table 2).
-
Visualizations
References
- 1. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Resistant Staphylococcus aureus: Inconsistencies in Vancomycin Susceptibility Testing Methods, Limitations and Advantages of each Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. idexx.dk [idexx.dk]
- 8. idexx.com [idexx.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methicillin Bioactivity in Experimental Setups
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methicillin.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | Temperature Fluctuations: Incubation temperatures above 35°C can suppress the expression of resistance, leading to false susceptibility.[1][2][3] pH of Media: this compound is pH-sensitive and is most stable between pH 5-8.[4] Acidic conditions (pH ≤ 5.5) can paradoxically increase MRSA susceptibility.[5] Inoculum Heterogeneity: A mix of susceptible and resistant subpopulations (heteroresistance) can lead to variable results.[1][2] This compound Degradation: this compound is unstable in solution; prolonged storage or improper preparation can reduce its effective concentration.[4] | Temperature Control: Strictly maintain incubation at 33-35°C for a full 24 hours to ensure detection of heteroresistant strains.[2] For some strains, incubation at 30°C may enhance resistance expression.[6] pH Verification: Ensure the pH of your growth medium is within the optimal range for this compound stability (pH 7.2-7.4 for standard media like Mueller-Hinton Broth).[7] Standardize Inoculum: Prepare inoculum from a fresh (18-24 hour) culture and standardize to a 0.5 McFarland standard. For mixed cultures, consider picking multiple colonies for testing.[8] Fresh Preparation: Prepare this compound solutions fresh for each experiment or use oxacillin, which is more stable.[1][2] |
| Failure to Detect Known this compound-Resistant Strains (e.g., MRSA) | Suboptimal Test Conditions: Incubation temperature is too high, or incubation time is too short. Inappropriate Testing Agent: this compound is no longer the standard for phenotypic testing due to instability.[1][2] Poor Induction of mecA: The mecA gene, which confers resistance, may not be adequately expressed under standard lab conditions.[1][9] | Optimize Incubation: Incubate plates for a full 24 hours at a maximum of 35°C.[2] Use Cefoxitin Surrogate: Use cefoxitin for disk diffusion or broth microdilution tests. Cefoxitin is a better inducer of mecA expression and provides more reliable results.[1][2] Supplement Media: Use Mueller-Hinton agar supplemented with 2% NaCl for agar dilution or 4% NaCl for oxacillin screen agar to enhance the expression of resistance.[10] Molecular Confirmation: Use PCR to detect the mecA gene for definitive confirmation of resistance.[1][2] |
| High Variability in Biofilm Experiments | Media Composition: The type of medium and supplements like glucose or NaCl can dramatically alter biofilm formation.[11][12][13] Strain-Specific Biofilm Capacity: Different strains of S. aureus have varying intrinsic abilities to form biofilms. | Standardize Media: Use a consistent and appropriate medium for your experimental goals. For example, Tryptic Soy Broth (TSB) with 1% glucose can significantly induce biofilm formation in both MRSA and MSSA.[11][13] Characterize Strains: Pre-screen your isolates for their biofilm-forming capacity using a standard crystal violet assay before conducting susceptibility testing. |
| False Positives in Rapid Detection Methods (e.g., Latex Agglutination) | Cross-Reactivity: Some tests may cross-react with coagulase-negative staphylococci or detect non-clumping factor surface antigens.[10] Over-Expression of Penicillinase (BORSA): Borderline Oxacillin-Resistant S. aureus may show reduced susceptibility due to hyperproduction of β-lactamase, not PBP2a. | Confirm with Gold Standard: Always confirm positive results from rapid tests with a reference method like mecA PCR.[8] Differentiate BORSA from MRSA: Use cefoxitin-based tests, as they are less affected by β-lactamase activity. Molecular detection of mecA will definitively distinguish MRSA from BORSA.[14] |
Frequently Asked Questions (FAQs)
Q1: Why is cefoxitin now recommended over oxacillin or this compound for susceptibility testing?
A: Cefoxitin is recommended because it is a more potent inducer of the mecA gene, which is the primary mechanism of this compound resistance.[1][2] This leads to more reliable and reproducible detection of MRSA, especially in strains that exhibit heteroresistance.[1][2] Furthermore, this compound is no longer commercially available in the U.S. and oxacillin is less stable.[1][2]
Q2: What is heteroresistance and how does it affect my results?
A: Heteroresistance is a phenomenon where a bacterial population, despite being genetically identical and carrying the resistance gene (mecA), contains subpopulations with varying levels of resistance.[1] Only a small fraction of cells may express the resistance phenotype in vitro.[1][2] This can lead to false susceptible results if testing conditions are not optimal (e.g., incubation temperature >35°C, short incubation time).[1][2]
Q3: How does the composition of the culture medium influence this compound's bioactivity?
A: The medium's composition can have a profound impact.
-
Salt (NaCl): Supplementing media with NaCl (typically 2-4%) enhances the expression of oxacillin/methicillin resistance and is recommended for some testing methods.[10] It can also stimulate the production of PBP2a, the protein responsible for resistance.[15]
-
Glucose: The addition of glucose can dramatically increase biofilm formation for both this compound-susceptible (MSSA) and this compound-resistant (MRSA) S. aureus.[11][13] Increased biofilm can significantly decrease the apparent bioactivity of this compound by preventing the antibiotic from reaching the bacterial cells.[16]
-
pH: The stability of this compound is pH-dependent, with optimal stability between pH 5 and 8.[4] Deviations outside this range can lead to degradation of the antibiotic. Interestingly, an acidic pH (≤5.5) has been shown to decrease the MIC of β-lactams against MRSA.[5]
Q4: What is the primary molecular mechanism of this compound resistance?
A: The most common mechanism is the acquisition of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[9] This cassette carries the mecA gene, which encodes a unique Penicillin-Binding Protein called PBP2a.[9][17][18] PBP2a has a very low affinity for β-lactam antibiotics, including this compound.[9][19] When other native PBPs are inhibited by the antibiotic, PBP2a takes over the essential functions of cell wall synthesis, allowing the bacterium to survive and grow.[9][18]
Q5: Can temperature really make a difference in my susceptibility test?
A: Yes, absolutely. Incubation temperature is a critical factor. CLSI guidelines recommend incubating isolates being tested against oxacillin or cefoxitin at a maximum of 35°C.[2] Temperatures even slightly higher (e.g., 36-37°C) can fail to detect resistance in some MRSA strains, as the expression of PBP2a is often more robust at lower temperatures (30-35°C).[3][6][15]
Experimental Protocols
Protocol 1: Broth Microdilution for this compound/Oxacillin MIC Determination (CLSI Reference Method)
-
Prepare Inoculum: Select 3-5 well-isolated colonies from an 18-24 hour non-selective agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Within 15 minutes, dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of oxacillin in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate Plate: Dispense the diluted antibiotic and the final standardized inoculum into a 96-well microtiter plate.
-
Incubation: Incubate the plate at 33-35°C for a full 24 hours. Incubation above 35°C may not detect all resistant strains.[1]
-
Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth. Use a reading aid like a viewing box against a dark background.
Protocol 2: Cefoxitin Disk Diffusion Test for MRSA Detection
-
Prepare Inoculum: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculate Agar Plate: Within 15 minutes, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Apply Disk: Aseptically apply a 30 µg cefoxitin disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 33-35°C for 18-24 hours.
-
Measure and Interpret: Measure the diameter of the zone of inhibition. For S. aureus, a zone size of ≤ 21 mm indicates this compound resistance, while a zone of ≥ 22 mm indicates susceptibility.[2]
Visualizations
Diagram 1: mecA Regulation Pathway
Caption: Regulation of PBP2a expression by the mec operon in the presence of β-lactam antibiotics.
Diagram 2: Experimental Workflow for Troubleshooting this compound Resistance
Caption: A logical workflow for troubleshooting inconsistent this compound susceptibility test results.
References
- 1. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. en.iacld.com [en.iacld.com]
- 3. Effects of temperature on the detection of this compound resistance in Staphylococcus aureus using cefoxitin disc diffusion testing with Iso-Sensitest agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Role of Acidic pH in the Susceptibility of Intraphagocytic this compound-Resistant Staphylococcus aureus Strains to Meropenem and Cloxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature effect on the susceptibility of this compound-resistant Staphylococcus aureus to four different cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Evaluation of Three Rapid Methods for Detection of this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of temperature, NaCl, and this compound on penicillin-binding proteins, growth, peptidoglycan synthesis, and autolysis in this compound-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Basis and Phenotype of this compound Resistance in Staphylococcus aureus and Insights into New β-Lactams That Meet the Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Addressing Heterogeneous Resistance to Methicillin in S. aureus
Welcome to the technical support center for researchers, scientists, and drug development professionals working on heterogeneous resistance to methicillin in Staphylococcus aureus (hVISA/hGISA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is heterogeneous vancomycin-intermediate S. aureus (hVISA)?
Heterogeneous vancomycin-intermediate S. aureus (hVISA) refers to strains of S. aureus that appear susceptible to vancomycin by standard susceptibility testing methods (MIC ≤ 2 µg/mL), but contain a subpopulation of cells that can grow in the presence of intermediate concentrations of vancomycin (MIC 4-8 µg/mL).[1] This resistant subpopulation exists at a low frequency, typically 1 in 105 to 106 cells.[1][2] The presence of hVISA is considered a precursor to the development of vancomycin-intermediate S. aureus (VISA).[3]
Q2: Why is hVISA difficult to detect in a routine clinical microbiology laboratory?
The primary challenge in detecting hVISA lies in the low frequency of the resistant subpopulation. Standard susceptibility testing methods, such as broth microdilution or automated systems, use a standard inoculum size that may not be large enough to include cells from the resistant subpopulation, leading to a susceptible MIC result.[1] Furthermore, these resistant subpopulations are often slow-growing.[1] Specialized and more labor-intensive methods are required to reliably detect this phenotype.[1][2]
Q3: What is the clinical significance of hVISA?
Infections caused by hVISA strains have been associated with vancomycin treatment failure, particularly in high-inoculum infections such as endocarditis and osteomyelitis.[4] While the direct impact on mortality is still debated, the presence of hVISA can lead to persistent bacteremia and the emergence of fully vancomycin-intermediate (VISA) strains during therapy.[4]
Q4: What are the primary molecular mechanisms underlying the hVISA phenotype?
The development of the hVISA phenotype is a complex process involving the accumulation of multiple genetic mutations.[5][6] A key characteristic of many hVISA and VISA strains is a thickened cell wall, which is thought to trap vancomycin molecules before they can reach their target at the cytoplasmic membrane.[5][6] This cell wall thickening is often a result of mutations in two-component regulatory systems, such as walKR (yycFG) and graSR, which control cell wall synthesis and metabolism.[5][7] Mutations in other genes, including those encoding RNA polymerase subunits (rpoB), have also been implicated.[4]
Troubleshooting Guides
Population Analysis Profile - Area Under the Curve (PAP-AUC)
Issue 1: Inconsistent or non-reproducible PAP-AUC results.
-
Possible Cause 1: Variation in initial inoculum concentration. The starting bacterial concentration is critical for accurate PAP-AUC results. Even small variations can significantly impact the final AUC ratio.[8]
-
Troubleshooting Tip: Always prepare the initial inoculum from a fresh overnight culture. Carefully standardize the turbidity of the bacterial suspension using a spectrophotometer or a McFarland standard. Perform serial dilutions with precision, ensuring thorough mixing at each step.
-
-
Possible Cause 2: Instability of the hVISA phenotype. The hVISA phenotype can sometimes be unstable, with the resistant subpopulation reverting to susceptibility after subculturing in the absence of vancomycin.
-
Troubleshooting Tip: Minimize the number of passages of the isolate in antibiotic-free media before performing the PAP-AUC analysis. Whenever possible, use a fresh isolate from the primary culture.
-
-
Possible Cause 3: Contamination of the culture.
-
Troubleshooting Tip: Always work in a sterile environment and use aseptic techniques. Before starting the PAP-AUC, streak the isolate on a non-selective agar plate to check for purity.
-
Issue 2: The PAP-AUC ratio is borderline (e.g., close to 0.9).
-
Possible Cause: The isolate may be a true borderline case, or there may be slight technical variability.
-
Troubleshooting Tip: Repeat the PAP-AUC analysis, preferably on a different day with freshly prepared reagents. If the result remains borderline, consider testing additional isolates from the same patient if available. Reporting the isolate as "borderline" or "suggestive of hVISA" with the corresponding PAP-AUC ratio is a reasonable approach.
-
E-test Methods (Macro E-test and GRD E-test)
Issue 3: Discrepancy between E-test results and PAP-AUC.
-
Possible Cause 1: Subjective interpretation of the E-test endpoint. The presence of microcolonies within the inhibition ellipse can make the MIC reading challenging and subjective.
-
Troubleshooting Tip: Read the E-test plates after both 24 and 48 hours of incubation. Use a magnifying glass and transmitted light to carefully examine the inhibition zone for the presence of microcolonies. The MIC should be read at the point where the growth completely intersects the strip, including these microcolonies.
-
-
Possible Cause 2: Inappropriate inoculum size for Macro E-test. The Macro E-test requires a higher inoculum (2.0 McFarland standard) compared to the standard E-test (0.5 McFarland standard).
-
Troubleshooting Tip: Ensure the bacterial suspension is adjusted to the correct McFarland standard for the specific E-test method being used.
-
-
Possible Cause 3: Differences in media. The performance of E-test methods can be influenced by the type and quality of the agar medium.
Data Presentation: Comparison of hVISA Detection Methods
| Method | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| PAP-AUC | Gold Standard | Gold Standard | Most reliable and reproducible method for confirming hVISA.[1] | Labor-intensive, time-consuming, and not suitable for routine clinical use.[1][2] |
| Macro E-test (MET) | 57% - 89% | 55% - 96% | Simpler and less labor-intensive than PAP-AUC. | Lower specificity can lead to false-positive results.[1][11] Reading can be subjective. |
| GRD E-test | 57% - 94% | 82% - 97% | Commercially available and relatively easy to perform.[10][12] | Sensitivity can be lower at 24 hours, requiring a 48-hour reading.[10] |
| BHI Agar Screen (4 µg/mL vancomycin) | 90% | 95% | Simple, cost-effective screening method. | Not as sensitive as PAP-AUC for detecting all hVISA strains.[1] |
Sensitivity and specificity values are approximate and can vary between studies.[1][11][13]
Experimental Protocols
Population Analysis Profile - Area Under the Curve (PAP-AUC)
This protocol is considered the gold standard for hVISA detection.
-
Inoculum Preparation:
-
Inoculate a few colonies of the S. aureus isolate into Brain Heart Infusion (BHI) broth and incubate overnight at 37°C.
-
Adjust the turbidity of the overnight culture to a 0.5 McFarland standard in sterile saline.
-
Perform serial 10-fold dilutions of the standardized suspension from 10-1 to 10-7.
-
-
Plating:
-
Plate 100 µL of the 10-3, 10-6, and 10-7 dilutions onto BHI agar plates containing vancomycin at concentrations of 0, 0.5, 1, 2, 3, 4, 6, and 8 µg/mL.
-
Incubate the plates at 37°C for 48 hours.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each vancomycin concentration.
-
Plot the log10 CFU/mL against the vancomycin concentration.
-
Calculate the Area Under the Curve (AUC) using the trapezoidal rule.
-
Perform the same procedure for the hVISA reference strain Mu3 (ATCC 700698) and a vancomycin-susceptible S. aureus (VSSA) control strain (e.g., ATCC 29213).
-
Calculate the PAP-AUC ratio: (AUC of test isolate) / (AUC of Mu3).
-
-
Interpretation:
Macro E-test (MET)
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture on a blood agar plate in Mueller-Hinton broth.
-
Adjust the turbidity to a 2.0 McFarland standard.
-
-
Plating:
-
Inoculate a BHI agar plate with 200 µL of the standardized inoculum and swab evenly.
-
Apply vancomycin and teicoplanin E-test strips.
-
-
Incubation and Reading:
-
Incubate at 37°C for 48 hours.
-
Read the MIC at the intersection of the inhibition ellipse with the E-test strip. The presence of microcolonies within the ellipse should be considered growth.
-
-
Interpretation:
-
A teicoplanin MIC ≥ 12 µg/mL or a vancomycin MIC ≥ 8 µg/mL is considered positive for hVISA.[9]
-
Glycopeptide Resistance Detection (GRD) E-test
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture on a blood agar plate in Mueller-Hinton broth.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
-
Plating:
-
Inoculate a Mueller-Hinton agar plate containing 5% sheep blood with the standardized inoculum.
-
Apply the double-sided vancomycin/teicoplanin GRD E-test strip.
-
-
Incubation and Reading:
-
Incubate at 37°C for 24 and 48 hours.
-
Read the MIC for both vancomycin and teicoplanin.
-
-
Interpretation:
-
A vancomycin or teicoplanin MIC of ≥ 8 µg/mL is considered a positive screen for hVISA.[9]
-
Mandatory Visualizations
Caption: Workflow for the detection and confirmation of hVISA isolates.
Caption: Stepwise evolution from VSSA to VISA through an hVISA intermediate.
Caption: A logical guide for troubleshooting inconsistent hVISA experimental results.
References
- 1. Comparison of Detection Methods for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus, with the Population Analysis Profile Method as the Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of heterogeneous vancomycin-intermediate Staphylococcus aureus: A preliminary report from south India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jidc.org [jidc.org]
- 4. Detection of heterogeneous vancomycin intermediate resistance in MRSA isolates from Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medrxiv.org [medrxiv.org]
- 9. Genomic insights on heterogeneous resistance to vancomycin and teicoplanin in this compound-resistant Staphylococcus aureus: A first report from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. alessandrosilveira.com.br [alessandrosilveira.com.br]
stability of methicillin in different laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methicillin in various laboratory solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Data on this compound Stability
The stability of this compound is crucial for reliable experimental outcomes. The following tables summarize the solubility and stability of this compound sodium salt in common laboratory solvents based on available data.
This compound Sodium Salt Solubility
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1] |
| Water | Soluble | [2] |
| Methanol | Freely Soluble | [3] |
Stability of this compound Sodium Salt in Aqueous Solutions
| Solvent/Solution | Concentration | Storage Temperature | Stability | Reference |
| Sterile Water for Injection or 0.9% Sodium Chloride | 500 mg/mL | Room Temperature | Stable for 24 hours | |
| Sterile Water for Injection or 0.9% Sodium Chloride | 500 mg/mL | 2-8°C | Stable for 4 days | |
| Sterile Water for Injection or 0.9% Sodium Chloride | 500 mg/mL | -20°C | Stable for 4 weeks | |
| Various IV Solutions (e.g., 5% Dextrose, 0.9% NaCl) | 2-20 mg/mL | Room Temperature | Less than 10% activity loss in 8 hours | [3] |
| PBS, pH 7.2 | Not specified | Not specified | Not recommended for storage for more than one day | [1] |
Note: The stability of this compound in solution is significantly influenced by pH and temperature. It is generally most stable at a pH between 5 and 8.[3] Acidic or alkaline conditions can lead to rapid degradation.
Stability of this compound Sodium Salt in Organic Solvents
Quantitative data on the long-term stability and degradation kinetics of this compound in pure organic solvents is limited in publicly available literature. However, for stock solutions prepared in organic solvents, the following general guidelines should be followed:
| Solvent | Recommended Storage | General Guidance |
| DMSO | -20°C or -80°C | Prepare fresh solutions. If storage is necessary, store in small, tightly sealed aliquots at low temperatures to minimize degradation. Purge with an inert gas.[1] |
| DMF | -20°C or -80°C | Prepare fresh solutions. If storage is necessary, store in small, tightly sealed aliquots at low temperatures. Purge with an inert gas.[1] |
| Ethanol | -20°C or -80°C | Prepare fresh solutions. Due to lower solubility, ensure complete dissolution before use. Purge with an inert gas.[1] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon storage, especially after refrigeration. | - The concentration of this compound may exceed its solubility at the storage temperature. - The solvent may have partially evaporated, increasing the concentration. - For PBS, phosphate salts can sometimes precipitate at low temperatures. | - Warm the solution gently to room temperature and vortex to redissolve. - Ensure vials are tightly sealed to prevent solvent evaporation. - If using PBS, consider preparing fresh or filtering the solution before use if precipitation persists after warming. |
| Loss of antibacterial activity in experiments. | - Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, incorrect pH). - Hydrolysis of the β-lactam ring. - Multiple freeze-thaw cycles of stock solutions. | - Always prepare fresh solutions for critical experiments. - Store stock solutions in single-use aliquots at -20°C or -80°C. - Ensure the pH of your experimental medium is within the stable range for this compound (pH 5-8).[3] |
| Color change (e.g., yellowing) or odor in the solution. | - Chemical degradation of this compound over time, especially at room temperature. | - Discard the solution immediately. - Prepare a fresh solution from a new stock. |
| Inconsistent experimental results. | - Inaccurate initial concentration due to incomplete dissolution. - Use of a degraded this compound stock solution. - Variability in solution preparation between experiments. | - Ensure the powdered this compound is fully dissolved before use. - Use a consistent and validated protocol for solution preparation. - Regularly check the potency of your this compound stock, if possible. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For a stock solution, dissolve this compound sodium salt in an appropriate solvent such as DMSO, DMF, or sterile water to a desired concentration.[1] For organic solvents, it is recommended to purge the solvent with an inert gas to remove oxygen, which can contribute to degradation.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: Can I store this compound solutions at room temperature?
A2: It is not recommended to store this compound solutions at room temperature for extended periods. In aqueous solutions, this compound can lose significant activity within 24 hours.[3] For short-term use during an experiment, keep the solution on ice.
Q3: What is the optimal pH for this compound stability?
A3: this compound is most stable in a pH range of 5 to 8.[3] Solutions that are too acidic or alkaline will cause rapid hydrolysis of the β-lactam ring, leading to inactivation of the antibiotic.
Q4: Is this compound sensitive to light?
A4: Yes, this compound sodium salt is light sensitive.[1] It is best practice to store this compound powder and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Q5: How can I be sure my this compound solution is still active?
A5: The most reliable way is to perform a bioassay, such as a Minimum Inhibitory Concentration (MIC) test, against a susceptible bacterial strain. For chemical confirmation, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the intact this compound.
Experimental Protocols & Visualizations
Protocol: Preparation and Storage of this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution for in vitro experiments.
-
Weighing: Accurately weigh the required amount of this compound sodium salt powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., DMSO, sterile water) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell culture, sterilize it by passing it through a 0.22 µm syringe filter. This step is not typically necessary for organic stock solutions that will be highly diluted in sterile media.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and light-protected (e.g., amber) tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, solutions can be kept on ice.
Caption: Workflow for preparing and storing this compound stock solutions.
Protocol: Assessing this compound Stability by HPLC
This is a generalized protocol for monitoring the degradation of this compound in a specific solvent over time.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to determine the initial peak area corresponding to intact this compound.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Data Analysis: Record the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining relative to the initial (T=0) peak area.
-
Degradation Kinetics: Plot the percentage of remaining this compound versus time to determine the stability and degradation kinetics.
Caption: Experimental workflow for this compound stability testing using HPLC.
References
optimizing incubation time for methicillin resistance screening plates
Welcome to the technical support center for optimizing incubation time for methicillin resistance screening plates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols and to troubleshoot common issues encountered during the screening of this compound-Resistant Staphylococcus aureus (MRSA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for MRSA screening plates?
A1: For most chromogenic and selective agar plates, such as MRSASelect or HardyCHROM MRSA, the recommended incubation is a full 24 hours at 35-37°C in ambient air.[1][2][3] Some protocols may extend incubation to 48 hours to detect slow-growing MRSA strains, but this can also lead to an increase in false-positive results.[1][4] For cefoxitin disc diffusion tests, incubation at a maximum of 35°C for a full 24 hours is recommended to avoid missing heteroresistant strains.[5][6]
Q2: What are the consequences of incubating plates for less than 24 hours?
A2: Shorter incubation times, such as 16 to 20 hours, can lead to a significant decrease in sensitivity, potentially missing a substantial percentage of MRSA-positive isolates.[1][7] Studies have shown that detection rates can be as low as 51-62% with overnight incubation (16-18 hours), as some MRSA strains are slow-growing and require the full 24 hours for visible colonies to form.[1][7][8]
Q3: Why is extending incubation to 48 hours sometimes recommended, and what are the risks?
A3: Extending incubation to 48 hours may be necessary to capture slow-growing MRSA strains that are not detectable at 24 hours.[1][4] However, the primary risk of longer incubation is a significant decrease in specificity.[1] This is due to the breakthrough growth of non-MRSA organisms, such as coagulase-negative staphylococci or other bacteria, which can produce colonies of a similar color, leading to a high number of false-positive results and unnecessary confirmatory work.[1]
Q4: What causes false-positive results on chromogenic MRSA screening plates?
A4: False-positive results, often appearing as pink or mauve colonies on certain media, can be caused by the growth of other bacteria. These may include coagulase-negative staphylococci, Corynebacterium, Enterococcus, and some Enterobacteriaceae species.[1] The likelihood of these false positives increases significantly when plates are incubated beyond 24 hours.[1]
Q5: What could lead to false-negative results in an MRSA screening?
A5: False-negative results can occur for several reasons:
-
Incubation Time: Incubating for less than the recommended 24 hours is a primary cause.[1][7]
-
Incubation Temperature: Temperatures above 35°C may inhibit the expression of this compound resistance in some strains, particularly in cefoxitin disk diffusion tests.[5][9][10]
-
Heteroresistance: Some MRSA cultures contain a mix of susceptible and resistant populations, and the resistant cells may grow more slowly.[2][6]
-
Low Inoculum: An insufficient amount of the specimen streaked onto the plate may prevent the growth of detectable colonies.
-
Recent Exposure: There may be an "incubation period" after exposure to MRSA before carriage becomes detectable by screening swabs.[11]
Q6: Is confirmatory testing always necessary for colonies growing on a selective MRSA plate?
A6: Yes. Due to the possibility of false positives, any colonies that grow on a selective screening medium should undergo confirmatory testing.[1] Standard methods include latex agglutination tests to detect PBP2a, Gram staining, and catalase or coagulase tests.[1][12][13]
Data Presentation
Table 1: Performance of MRSASelect Chromogenic Agar at Different Incubation Times
| Incubation Time | Sensitivity | Specificity | False Positives Identified |
| 24 Hours | 98.3% | 98.2% | 49 |
| 48 Hours | 100% (Reference) | 90.6% | 253 (additional) |
Data derived from a study comparing 24-hour results to the 48-hour reference standard. The significant drop in specificity at 48 hours is due to the growth of non-MRSA pink colonies.[1][4]
Table 2: MRSA Detection Rates by Incubation Period
| Incubation Period | Range of MRSA Detection Sensitivity |
| 16 - 20 hours | 51% - 81% |
| 18 - 24 hours | ≥95% |
| 42 - 48 hours | Up to 100% (but with lower specificity) |
This table summarizes findings from multiple studies on various chromogenic media, highlighting the critical nature of a full 24-hour incubation for achieving high sensitivity.[1][7][8]
Experimental Protocols
Protocol: MRSA Screening Using Chromogenic Agar
This protocol outlines the standard procedure for screening clinical or research samples for MRSA using a selective chromogenic medium.
1. Materials:
-
Sterile swabs for sample collection
-
Chromogenic MRSA screening agar plates (e.g., MRSASelect, CHROMagar MRSA)
-
Bacteriological incubator set to 35-37°C
-
Sterile inoculating loops or swabs
-
Microscope, Gram stain reagents, and slides
-
Reagents for confirmatory tests (e.g., PBP2a latex agglutination kit, coagulase test)
2. Specimen Collection and Inoculation:
-
Collect the specimen (e.g., nasal swab, wound swab) using a sterile swab.
-
For optimal results, process the specimen as soon as possible.
-
Directly inoculate the chromogenic agar plate by rolling the swab over the first quadrant of the plate.
-
Use a sterile loop to streak the inoculum from the first quadrant into the subsequent quadrants to obtain isolated colonies.
3. Incubation:
-
Incubate the plates in an inverted position (agar-side up) at 35-37°C in ambient air.[3]
-
Incubate for a full 24 hours. Be precise with the timing, as shorter or longer periods can compromise results.[1][2]
4. Interpretation of Results (at 24 hours):
-
Examine the plates for colony growth and color. Refer to the manufacturer's instructions for the specific chromogenic medium used.
-
The absence of typical colonies indicates a negative result.
-
The presence of typical colonies is considered a presumptive positive.
5. Confirmatory Testing (for Presumptive Positives):
-
Select an isolated, presumptive-positive colony.
-
Perform a Gram stain to confirm the presence of Gram-positive cocci.
-
Conduct a PBP2a latex agglutination test, which is a highly specific method for confirming this compound resistance.
-
Perform a coagulase test to confirm the isolate is Staphylococcus aureus.
6. Reporting:
-
Negative: Report as "No MRSA detected" if no characteristic colonies are present after 24 hours.
-
Positive: Report as "MRSA detected" only after a presumptive positive colony is confirmed using one of the methods listed above.
Troubleshooting Guides
Issue 1: No growth or poor growth on the plate.
| Possible Cause | Troubleshooting Action |
| Improper Specimen Collection/Handling | Review specimen collection technique to ensure adequate sample is obtained. Ensure swabs are not dry and are transported appropriately.[12] |
| Incorrect Inoculum | Ensure a sufficient amount of the specimen is transferred to the plate and streaked correctly for isolation. |
| Expired or Improperly Stored Media | Check the expiration date on the plates. Store media at the recommended 2-8°C away from direct light.[14] |
| Incorrect Incubation Conditions | Verify the incubator is set to the correct temperature (35-37°C) and is not in a CO2-enriched environment, which can inhibit growth.[3] |
Issue 2: Suspected False-Positive Colonies.
| Possible Cause | Troubleshooting Action |
| Incubation Exceeded 24 Hours | Strict adherence to a 24-hour incubation period is crucial. Extending incubation significantly increases the rate of false positives from breakthrough organisms.[1][4] |
| Growth of Non-MRSA Organisms | Some coagulase-negative staphylococci or other bacteria can produce similar colored colonies. Always perform confirmatory testing (e.g., PBP2a latex agglutination) on any suspect colonies.[1][13] |
| Media Contamination | Review aseptic techniques during plate inoculation. Check for contamination on uninoculated control plates. |
Issue 3: Suspected False-Negative Results.
| Possible Cause | Troubleshooting Action |
| Incubation Time Less Than 24 Hours | Ensure plates are incubated for a full 24 hours. Reading plates too early (e.g., at 18 hours) will miss slow-growing strains.[1][15] |
| Incubation Temperature Too High | For some tests like cefoxitin disk diffusion, temperatures above 35°C can suppress the expression of resistance.[5][10] Verify incubator temperature. |
| Heteroresistant Strains | The resistant subpopulation may grow very slowly. A full 24-hour incubation at no more than 35°C is critical for their detection.[6] |
| Low Bacterial Load in Specimen | An enrichment step using a broth like m-Staphylococcus broth before plating can increase the sensitivity for samples with a low bacterial load.[7] |
Visualizations
Caption: Workflow for MRSA screening from sample collection to final reporting.
Caption: Decision tree for troubleshooting common MRSA screening plate issues.
References
- 1. Interpretation of MRSASelect Screening Agar at 24 Hours of Incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Interpretation of MRSASelect screening agar at 24 hours of incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. en.iacld.com [en.iacld.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Reporting Time for Identification of this compound-Resistant Staphylococcus aureus Carriers Using ChromID MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of temperature on the detection of this compound resistance in Staphylococcus aureus using cefoxitin disc diffusion testing with Iso-Sensitest agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for carriage of this compound-resistant Staphylococcus aureus shortly after exposure may lead to false-negative results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cmedlabsfoundation.com [cmedlabsfoundation.com]
- 13. academic.oup.com [academic.oup.com]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Shorter Incubation Times for Detecting Multi-drug Resistant Bacteria in Patient Samples: Defining Early Imaging Time Points Using Growth Kinetics and Total Laboratory Automation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Methicillin and Nafcillin Against MSSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two penicillinase-resistant penicillins, methicillin and nafcillin, against this compound-Susceptible Staphylococcus aureus (MSSA). While both antibiotics are members of the same class and share a similar mechanism of action, this guide will delve into the available experimental data to draw objective comparisons of their performance.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both this compound and nafcillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs). In MSSA, these PBPs are crucial for the cross-linking of peptidoglycan, a vital component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound and nafcillin disrupt this cross-linking process, leading to a weakened cell wall and ultimately, cell lysis and death.[1][2][3]
Quantitative Data Presentation
Direct head-to-head comparative studies detailing the in vitro activity of this compound versus nafcillin against a large panel of MSSA isolates are limited in recent literature. Historically, oxacillin has become the standard for susceptibility testing to represent the entire class of penicillinase-resistant penicillins. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for oxacillin (as a surrogate for this compound) and nafcillin against S. aureus. It is important to note that these values are not from direct comparative studies and are presented to provide a general understanding of their respective potencies.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Oxacillin against S. aureus
| Metric | MIC (µg/mL) | Reference |
| MIC Range | ≤0.25 - ≥256 | [1] |
| MIC for Susceptible Strains | ≤2 | [4] |
Note: The wide MIC range for oxacillin often reflects testing against both this compound-susceptible and this compound-resistant strains. For MSSA, MICs are expected to be at the lower end of this range.
Table 2: Minimum Inhibitory Concentration (MIC) Data for Nafcillin against S. aureus
| Metric | MIC (µg/mL) | Reference |
| MIC50 | 128 | [5] |
| MIC90 | 256 | [5] |
| Susceptible Breakpoint | ≤2 | [4] |
Note: The provided MIC50 and MIC90 values for nafcillin are from a study evaluating a collection of S. aureus isolates that included vancomycin-intermediate strains, which may have higher nafcillin MICs. For typical MSSA isolates, nafcillin MICs are generally low and fall within the susceptible range.
Experimental Protocols
The following sections detail the standardized methodologies for determining the in vitro efficacy of antimicrobial agents like this compound and nafcillin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a common method for determining MIC values.
Experimental Workflow:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound and nafcillin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the MSSA isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The diluted antimicrobial solutions are inoculated with the bacterial suspension in microtiter plates and incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assays
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
Experimental Workflow:
-
Inoculum Preparation: A standardized starting inoculum of the MSSA isolate (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial suspension is exposed to various concentrations of this compound and nafcillin (typically multiples of the MIC). A growth control without any antibiotic is also included.
-
Sampling over Time: Aliquots are removed from each suspension at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Conclusion
References
- 1. Role of Oxacillin Susceptibility Testing Strategy in Changing Scenario of mecA Positive Staphylococcus aureus Isolates (OS-MRSA) Detection - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. arxiv.org [arxiv.org]
- 3. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-kill kinetics of Piper betle L. ethanolic leaf extract on this compound-sensitive Staphylococcus aureus | Life Sciences, Medicine and Biomedicine [biomescientia.com]
The Unclear Link: Methicillin MIC Values and Clinical Outcomes in Staphylococcus aureus Infections
A Comparison Guide for Researchers and Drug Development Professionals
The correlation between antimicrobial minimum inhibitory concentration (MIC) values and patient outcomes is a cornerstone of effective antibiotic therapy. For Methicillin-Resistant Staphylococcus aureus (MRSA) treated with vancomycin, a higher MIC, even within the susceptible range, is frequently associated with a greater likelihood of treatment failure. However, the relationship between this compound (or its surrogate, oxacillin) MICs and clinical outcomes in this compound-Susceptible Staphylococcus aureus (MSSA) infections appears less defined. This guide provides an objective comparison of available data on this topic, supported by experimental evidence.
Correlation Overview
While the concept of "MIC creep" and its impact on clinical efficacy is well-documented for vancomycin against MRSA, the evidence for a similar correlation with this compound/oxacillin MICs in MSSA is not as robust. Multiple retrospective studies have investigated whether higher oxacillin MICs within the susceptible range (≤ 2 µg/mL) are associated with poorer outcomes in patients with MSSA bacteremia treated with beta-lactam antibiotics. The general consensus from these studies is that there is no significant difference in clinical outcomes, such as mortality or treatment failure, based on the oxacillin MIC.[1][2][3]
This suggests that for MSSA, the categorical designation of "susceptible" to oxacillin may be a more reliable predictor of success with appropriate beta-lactam therapy than the specific MIC value itself.
Quantitative Data Summary
The following tables summarize data from key studies that have explored the association between oxacillin MICs and clinical outcomes in patients with MSSA bacteremia.
Table 1: Composite Treatment Outcomes by Oxacillin MIC in MSSA Bacteremia
| Study (Year) | Patient Cohort | Treatment | Oxacillin MIC Groups | Primary Outcome (Rate) | Statistical Significance (p-value) |
| Hess et al. (2023)[1][2][3] | 402 adults with community-acquired MSSA bacteremia | Cefazolin or Antistaphylococcal Penicillins (ASP) | ≥ 1 μg/mL vs. < 1 μg/mL | Composite of all-cause mortality, failure to clear blood cultures within 72h, change in therapy due to perceived lack of efficacy | No significant difference (p=0.90) |
| Hess et al. (2023) - ASP Subgroup[1][3] | Subset of patients receiving ASP | Antistaphylococcal Penicillins (ASP) | ≥ 1 μg/mL vs. < 1 μg/mL | Same as above | No significant difference (p=0.86) |
| Hess et al. (2023) - Cefazolin Subgroup[1][3] | Subset of patients receiving cefazolin | Cefazolin | ≥ 1 μg/mL vs. < 1 μg/mL | Same as above | No significant difference (p=0.86) |
Table 2: Mortality and Recurrence Outcomes in MSSA Bacteremia Treated with Cefazolin vs. Nafcillin/Oxacillin
| Study (Year) | Patient Cohort | Comparison | Primary Outcome | Finding |
| McDanel et al. (2017)[4][5] | 3167 patients with MSSA bacteremia from 119 VA hospitals | Cefazolin vs. Nafcillin/Oxacillin | 30-day and 90-day mortality, recurrence | Cefazolin was associated with a lower risk of mortality and similar odds of recurrent infections. |
| Pollett et al. (2016)[6] | 100 patients with MSSA bacteremia | Cefazolin vs. Nafcillin | 90-day mortality | A 60% reduction in adjusted odds of 90-day mortality with cefazolin (not statistically significant). |
| Lee et al. (2015)[7] | 133 patients with MSSA bacteremia | Cefazolin vs. Nafcillin | Treatment failure | No significant difference in treatment failure rates. |
Experimental Protocols
The methodologies employed in the cited studies for determining oxacillin MICs and defining clinical outcomes are crucial for interpreting the data.
Determination of Oxacillin MIC
-
Method: Broth microdilution is a standard method used for determining the MIC of oxacillin against S. aureus. This involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, inoculating with a standardized bacterial suspension, and incubating under controlled conditions. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
Alternative Methods: Etest, a gradient diffusion method, and automated systems like Vitek II are also commonly used in clinical laboratories.[8]
-
CLSI Standards: The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for antimicrobial susceptibility testing, including MIC determination for S. aureus. For oxacillin, an MIC of ≤ 2 µg/mL is considered susceptible.[9] The use of cefoxitin disk diffusion is also a reliable method for inferring this compound resistance.[10]
-
Specific Protocol Example (Hess et al., 2023): In this retrospective study, oxacillin MICs were determined as part of routine clinical care, likely using automated susceptibility testing systems that adhere to CLSI standards. The study then stratified patients into two groups: those with isolates having an oxacillin MIC ≥ 1 μg/mL and those with an MIC < 1 μg/mL.[1][2][3]
Definition of Clinical Outcomes
-
Treatment Failure: This is often a composite endpoint in clinical studies and can include:
-
All-cause mortality within a specified timeframe (e.g., 30 or 90 days).[4][5]
-
Persistent bacteremia, defined as positive blood cultures for S. aureus for a prolonged period (e.g., > 72 hours) after initiating appropriate therapy.[1][3][11]
-
Recurrence of infection within a defined period after completion of therapy.[4][5]
-
A change in antibiotic therapy due to a perceived lack of clinical efficacy.[1][3]
-
-
Mortality: Typically defined as all-cause mortality at specific time points, such as 30 days or 90 days, following the initial positive blood culture.[4][5]
Visualizing the Logical Relationship
The following diagram illustrates the currently understood relationship between this compound/oxacillin MIC and clinical outcomes for MSSA, contrasting it with the established correlation for vancomycin and MRSA.
Caption: Contrasting correlations of MIC values with clinical outcomes for MSSA and MRSA.
References
- 1. Retrospective Evaluation of the Association of Oxacillin MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in this compound-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. clinician.com [clinician.com]
- 5. Comparative Effectiveness of Cefazolin Versus Nafcillin or Oxacillin for Treatment of this compound-Susceptible Staphylococcus aureus Infections Complicated by Bacteremia: A Nationwide Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefazolin versus Nafcillin for this compound-Sensitive Staphylococcus aureus Bloodstream Infection in a California Tertiary Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Cefazolin Inferior to Nafcillin for Treatment of this compound-Susceptible Staphylococcus aureus Bacteremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 11. Staphylococcus aureus Bacteremia: Contemporary Management - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cefoxitin Demonstrates Superior Induction of mecA Expression Compared to Methicillin
A comprehensive review of experimental data reveals that cefoxitin is a more potent inducer of the mecA gene, a key determinant of methicillin resistance in Staphylococcus aureus (MRSA), than this compound itself. This heightened induction translates to more reliable detection of MRSA in clinical settings and carries significant implications for antimicrobial susceptibility testing.
The expression of mecA leads to the production of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for beta-lactam antibiotics, thereby rendering them ineffective. The induction of mecA is a critical step in the expression of this compound resistance, and the choice of inducing agent can significantly impact the level of resistance observed.
Quantitative Comparison of mecA Induction
The superior inducing capability of cefoxitin is the primary reason it is now the recommended agent for routine MRSA detection in clinical microbiology laboratories.[1][2] Cefoxitin provides clearer and more reliable endpoints in susceptibility tests, reducing the likelihood of misclassifying a resistant isolate as susceptible.[3][4]
| Inducing Agent | Concentration | Fold Change in mecA Expression | Reference Strain/Condition |
| Cefoxitin | 0.1 µg/mL | ~37-fold increase | Revertant MRSA strain |
| This compound | 64 µg/mL | Variable increase across strains | Clinical MRSA isolates |
The Signaling Pathway of mecA Induction
The induction of mecA expression is a tightly regulated process initiated by the presence of a beta-lactam antibiotic. The key players in this signaling cascade are the transmembrane sensor-transducer MecR1 and the repressor MecI.
In the absence of an inducer, the MecI repressor protein is bound to the promoter region of the mecA gene, preventing its transcription. When a beta-lactam antibiotic such as this compound or cefoxitin is present, it binds to the extracellular sensor domain of MecR1. This binding event triggers a conformational change in MecR1, leading to its autoproteolytic cleavage and the activation of its cytoplasmic metalloprotease domain. The activated MecR1 then cleaves the MecI repressor, causing it to dissociate from the mecA promoter. This de-repression allows for the transcription of the mecA gene and the subsequent translation of PBP2a, leading to the expression of this compound resistance. Cefoxitin is thought to be a more effective inducer because it may bind to MecR1 with higher affinity or trigger the signaling cascade more efficiently than this compound.
Experimental Protocols
The following is a generalized protocol for comparing the induction of mecA expression by this compound and cefoxitin using quantitative real-time PCR (RT-qPCR).
Experimental Workflow Diagram
Detailed Methodologies
1. Bacterial Strains and Culture Conditions:
-
Strain: A well-characterized MRSA strain (e.g., ATCC 43300) should be used.
-
Growth Medium: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).
-
Culture Preparation:
-
Inoculate a single colony of the MRSA strain into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of approximately 0.5-0.6).
-
2. Induction of mecA Expression:
-
Inducing Agents: Prepare stock solutions of this compound (or oxacillin) and cefoxitin in sterile water.
-
Experimental Groups:
-
Control: No antibiotic.
-
This compound-induced: Add this compound to a final concentration (e.g., sub-inhibitory concentration, to be determined empirically for the specific strain, a common starting point is 0.5 x MIC).
-
Cefoxitin-induced: Add cefoxitin to a final concentration (e.g., sub-inhibitory concentration, such as 0.1 µg/mL).[1]
-
-
Induction:
-
Divide the mid-log phase culture into three flasks.
-
Add the respective inducing agent (or sterile water for the control) to each flask.
-
Incubate for a defined period (e.g., 1-3 hours) at 37°C with shaking.
-
3. RNA Extraction and cDNA Synthesis:
-
Cell Harvesting: After the induction period, immediately harvest the bacterial cells by centrifugation at 4°C.
-
RNA Stabilization: Use an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
RNA Extraction: Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with random primers or specific primers for the target genes.
4. Quantitative Real-Time PCR (RT-qPCR):
-
Target Genes:
-
Gene of Interest: mecA
-
Housekeeping Gene (for normalization): A constitutively expressed gene such as 16S rRNA or gyrB.
-
-
Primers and Probes: Use validated primers and, if applicable, probes for mecA and the chosen housekeeping gene.
-
Reaction Mixture: Prepare the RT-qPCR reaction mixture containing cDNA template, primers, and a suitable SYBR Green or probe-based master mix.
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: A temperature and time optimized for the specific primer set (e.g., 60°C for 1 minute).
-
-
Melt Curve Analysis (for SYBR Green): To confirm the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for mecA and the housekeeping gene in all samples.
-
Calculate the relative fold change in mecA expression using the ΔΔCt method, normalizing the expression in the induced samples to the uninduced control.
-
Conclusion
The available evidence strongly indicates that cefoxitin is a more potent inducer of mecA expression than this compound. This characteristic is pivotal for the accurate phenotypic detection of MRSA in clinical diagnostics. The provided experimental framework offers a robust methodology for researchers to quantitatively assess and compare the inducing capabilities of these and other beta-lactam antibiotics, contributing to a deeper understanding of the regulation of antibiotic resistance in S. aureus. Further research involving direct, quantitative comparisons of a range of concentrations for both this compound and cefoxitin across various MRSA strains would be invaluable in solidifying our understanding of this critical aspect of antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of New Diagnostic Tests for Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of new diagnostic tests for Methicillin-Resistant Staphylococcus aureus (MRSA) against traditional this compound-based methods. It summarizes performance data from various studies, details experimental protocols, and visualizes key biological and experimental workflows to aid in the evaluation and adoption of new diagnostic technologies.
Data Presentation: Performance of MRSA Diagnostic Assays
The following tables summarize the performance characteristics of various diagnostic tests for MRSA detection. Performance is measured by sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). Turnaround time is also provided for comparison.
Table 1: Comparison of Phenotypic Methods for MRSA Detection
| Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Average Turnaround Time |
| Traditional Methods | |||||
| Cefoxitin Disk Diffusion | 97.2 - 100 | 100 | 100 | 98.6 | 18-24 hours[1][2] |
| Oxacillin Disk Diffusion | 80 - 100 | 73.6 - 100 | - | - | 18-24 hours[3] |
| Oxacillin Broth Microdilution | 99 | 100 | - | - | 18-24 hours[2] |
| Chromogenic Agar | |||||
| Brilliance MRSA 2 Agar | 97.6 | >95 | >84 | >92 | 20-24 hours[4][5][6] |
| chromID MRSA Agar | 45.2 - 75 | >95 | >84 | >92 | 24-48 hours[4][5][6] |
| PBP2a Latex Agglutination | |||||
| MRSA-Screen Test (from culture) | 97 - 100 | 88 - 100 | - | - | < 30 minutes[7][8] |
| Direct from Blood Culture | 18 | 100 | 100 | 42 | < 30 minutes[9] |
Table 2: Comparison of Molecular Methods for MRSA Detection
| Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Average Turnaround Time |
| Xpert MRSA/SA Assays | |||||
| Xpert MRSA/SA BC (Blood Culture) | 98.1 - 100 | 99.5 - 99.6 | - | - | ~1-1.5 hours[10][11][12] |
| Xpert MRSA/SA SSTI (Skin/Soft Tissue) | 81 - 95.7 | 98.2 - 100 | - | - | ~1 hour[11][13][14] |
| Xpert MRSA Nasal Assay | 88 - 95 | 90.1 - 98 | 35.4 | 99.2 | ~1-5 hours[2][15][16][17][18] |
| Other PCR-based Assays | |||||
| Real-time PCR (various) | 82 - 100 | 94 - 100 | - | - | Hours[2] |
Experimental Protocols
Detailed methodologies for the validation of new diagnostic tests are crucial for the reproducibility and critical evaluation of their performance. Below are representative protocols for key experimental methods cited in the comparison tables.
Cefoxitin Disk Diffusion Method
This method is a standard phenotypic test for MRSA detection.
-
Inoculum Preparation: A suspension of the S. aureus isolate equivalent to a 0.5 McFarland standard is prepared in sterile saline or broth.
-
Plating: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: A 30 µg cefoxitin disk is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C for 18-24 hours.
-
Interpretation: The diameter of the zone of inhibition around the disk is measured. An inhibition zone of ≤ 21 mm is interpreted as this compound resistance.[3][11]
Chromogenic Agar Method
Chromogenic agars are selective media that facilitate the direct identification of MRSA through color-producing reactions.
-
Sample Inoculation: A clinical specimen (e.g., nasal swab) is directly inoculated onto the chromogenic agar plate.
-
Incubation: Plates are incubated at 35-37°C for 20-48 hours, depending on the manufacturer's instructions.[4][5]
-
Interpretation: The growth of colonies with a specific color (e.g., denim blue for Brilliance MRSA 2 Agar) is indicative of MRSA.[4]
PBP2a Latex Agglutination Assay
This rapid test detects the presence of Penicillin-Binding Protein 2a (PBP2a), the product of the mecA gene.
-
Colony Suspension: A few colonies of the test isolate are emulsified in an extraction reagent.
-
Heating: The suspension is heated to facilitate protein extraction.
-
Agglutination: A drop of the extracted sample is mixed with latex particles coated with an anti-PBP2a monoclonal antibody on a test card.
-
Observation: Visible agglutination (clumping) of the latex particles within a few minutes indicates the presence of PBP2a and confirms this compound resistance.[7][8][9]
Real-Time PCR (e.g., Xpert MRSA/SA Assay)
Molecular assays detect the mecA gene, which is the genetic determinant of this compound resistance.
-
Sample Collection: A clinical sample (e.g., nasal swab, blood culture) is collected.
-
Cartridge Preparation: The sample is added to a test cartridge containing all the necessary reagents for DNA extraction, amplification, and detection.
-
Automated Analysis: The cartridge is placed into a real-time PCR instrument (e.g., GeneXpert). The instrument automates the entire process of DNA extraction, PCR amplification, and detection of the mecA gene and a S. aureus-specific target.
-
Result Interpretation: The instrument software provides a qualitative result, indicating the presence or absence of MRSA.[2][10]
Mandatory Visualizations
Signaling Pathway of this compound Resistance
This compound resistance in S. aureus is primarily mediated by the mecA gene, which encodes the Penicillin-Binding Protein 2a (PBP2a). The expression of mecA is controlled by the regulatory genes mecR1 and mecI.[19][20]
Caption: Signaling pathway of mecA-mediated this compound resistance in S. aureus.
Experimental Workflow for Validation of a New MRSA Diagnostic Test
This diagram illustrates a typical workflow for validating a new diagnostic test against a gold standard method.
Caption: Workflow for the comparative validation of a new MRSA diagnostic test.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Comparison of four diagnostic methods for detection of this compound resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. journals.asm.org [journals.asm.org]
- 7. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 8. Rapid Detection of this compound Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of this compound-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Next-Generation Xpert MRSA/SA BC Assay and the GeneOhm StaphSR Assay to Routine Culture for Identification of Staphylococcus aureus and this compound-Resistant S. aureus in Positive-Blood-Culture Broths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Xpert® MRSA/SA SSTI [cepheid.com]
- 15. MRSA Tests: MedlinePlus Medical Test [medlineplus.gov]
- 16. Predictive Value of this compound-Resistant Staphylococcus aureus (MRSA) Nasal Swab PCR Assay for MRSA Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive value of this compound-resistant Staphylococcus aureus (MRSA) nasal swab PCR assay for MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jvsmedicscorner.com [jvsmedicscorner.com]
- 19. Role of mecA transcriptional regulation in the phenotypic expression of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genetic organization of mecA and mecA-regulatory genes in epidemic this compound-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methicillin and Other Penicillinase-Stable Penicillins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methicillin and other penicillinase-stable penicillins, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these critical antibiotics.
Introduction
Penicillinase-stable penicillins are a subclass of beta-lactam antibiotics designed to be effective against bacteria that produce beta-lactamase, an enzyme that inactivates most natural penicillins. This compound was the first antibiotic in this class, but several others, including oxacillin, nafcillin, cloxacillin, and dicloxacillin, have since been developed. This guide offers a comparative analysis of these agents, focusing on their antibacterial potency, resistance profiles, and pharmacokinetic properties.
Mechanism of Action
Like other penicillin antibiotics, penicillinase-stable penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.[1] The key feature of this class of antibiotics is their resistance to hydrolysis by staphylococcal penicillinase.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and other commonly used penicillinase-stable penicillins.
Table 1: In Vitro Antibacterial Potency against Staphylococcus aureus (MSSA)
| Antibiotic | MIC90 (μg/mL) |
| This compound | 0.5 - 2.0 |
| Oxacillin | 0.25 - 0.5[2][3] |
| Nafcillin | 0.25 - 0.5 |
| Cloxacillin | 0.25 - 0.5[4] |
| Dicloxacillin | 0.125 - 0.25[4] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Comparative Pharmacokinetic Properties
| Antibiotic | Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Administration | Oral Bioavailability (%) |
| This compound | 30 - 50 | 0.4 - 0.8 | Parenteral | N/A |
| Oxacillin | 89 - 94 | 0.3 - 0.8 | Oral, Parenteral | 30 - 50 |
| Nafcillin | 87 - 90 | 0.5 - 1.5 | Parenteral | Poor |
| Cloxacillin | 93 - 95 | 0.5 - 1.1 | Oral, Parenteral | 49 - 76[5] |
| Dicloxacillin | 95 - 98 | 0.6 - 0.8 | Oral | 35 - 76[5] |
Resistance Mechanisms
The primary mechanism of resistance to this class of antibiotics is the alteration of the target PBP. In this compound-Resistant Staphylococcus aureus (MRSA), this is mediated by the acquisition of the mecA gene, which encodes for a low-affinity PBP known as PBP2a. PBP2a does not bind effectively to beta-lactam antibiotics, allowing the bacterium to continue cell wall synthesis in the presence of the drug.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro potency of penicillinase-stable penicillins is determined using standardized antimicrobial susceptibility testing methods.
1. Broth Microdilution Method (for MIC determination)
This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
2. Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of a bacterial isolate to a range of antibiotics.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Place paper disks impregnated with a standard concentration of the antibiotic onto the agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is correlated with the susceptibility of the organism to the antibiotic. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts.[6][7][8][9]
Penicillinase Stability Assay
This assay measures the rate at which a penicillinase-stable penicillin is hydrolyzed by beta-lactamase.
1. Spectrophotometric Method
This method relies on the change in ultraviolet (UV) absorbance as the beta-lactam ring is cleaved.
-
Reagents: Prepare a solution of the penicillin to be tested in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a solution of purified beta-lactamase.
-
Assay Procedure:
-
Add the penicillin solution to a quartz cuvette and measure the initial absorbance at a specific wavelength (e.g., 240 nm).
-
Initiate the reaction by adding the beta-lactamase solution to the cuvette and mix quickly.
-
Monitor the decrease in absorbance over time using a spectrophotometer.
-
-
Data Analysis: The rate of hydrolysis is calculated from the change in absorbance per unit of time.
2. Iodometric Method
This method is based on the ability of the hydrolyzed product of penicillin (penicilloic acid) to reduce iodine.[8][9][10][11][12]
-
Reagents: Penicillin solution, beta-lactamase solution, starch solution, and a standardized iodine solution.
-
Assay Procedure:
-
Incubate the penicillin solution with the beta-lactamase solution for a specific period.
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Add the starch indicator and then titrate the remaining unreacted iodine with a standard solution of sodium thiosulfate. The amount of iodine consumed is proportional to the amount of penicilloic acid formed.
-
-
Data Analysis: The amount of hydrolyzed penicillin is calculated based on the amount of iodine consumed.
References
- 1. Penicillins (2nd Generation) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Comparison of minimum inhibitory concentrations of group M penicillins against Staphylococcus aureus. Practical impact on diagnosis and treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dicloxacillin and cloxacillin: pharmacokinetics in healthy and hemodialysis subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. microbenotes.com [microbenotes.com]
- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Methicillin
The integrity of scientific research and the safety of laboratory personnel and the environment hinge on the meticulous management of all chemical and biological materials, including the proper disposal of antibiotics like methicillin. Adherence to established disposal protocols is critical to prevent the environmental dissemination of antibiotic residues, which contributes to the growing threat of antimicrobial resistance (AMR). This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound, a narrow-spectrum β-lactam antibiotic, requires careful handling to minimize exposure and environmental release. When managing this compound waste, it is imperative to treat it as hazardous chemical waste. All personnel involved in the disposal process must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form—whether it is in a concentrated stock solution, diluted in used culture media, or contaminating laboratory equipment.
1. Concentrated this compound Stock Solutions and Unused Product:
High-concentration this compound solutions are considered hazardous chemical waste and must not be disposed of down the drain.
-
Collection: Collect all concentrated this compound waste, including expired or unused solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Chemical Inactivation (Recommended): Before collection by environmental health and safety (EHS) personnel, chemical degradation is a highly effective method to inactivate the β-lactam ring.
-
Protocol: Based on effective procedures for other β-lactam antibiotics, this compound can be hydrolyzed using a sodium hydroxide (NaOH) solution. Add an equal volume of 1 M NaOH to the this compound solution. Stir the mixture at ambient temperature for at least 4 hours to ensure complete degradation.[1]
-
-
Disposal: After inactivation, the resulting solution should still be collected in a hazardous waste container and disposed of through your institution's EHS program.
2. Used Cell Culture Media Containing this compound:
While the concentration of this compound in cell culture media is significantly lower than in stock solutions, it still poses an environmental risk.
-
Autoclaving: Standard autoclaving is an effective method for decontaminating the biological components of the media and can also degrade the this compound.
-
Post-Autoclave Disposal: After autoclaving, and provided no other hazardous chemicals are present, the cooled, decontaminated media can typically be disposed of down the sanitary sewer. However, always consult and adhere to your institution's specific guidelines.
3. Contaminated Laboratory Equipment:
Proper decontamination of all labware (e.g., glassware, pipette tips, plates) that has come into contact with this compound is crucial.
-
Solid Waste:
-
Collection: Collect disposable items such as pipette tips and culture plates in a biohazard bag or a rigid, puncture-proof container designated for autoclaving.
-
Decontamination: Autoclave the collected solid waste using the same parameters as for liquid waste (121°C for at least 30 minutes). After autoclaving and cooling, the waste can be disposed of in the regular laboratory trash, in accordance with institutional policy.
-
-
Reusable Equipment:
-
Decontamination: Reusable glassware and equipment should be submerged in a 1 M NaOH solution for at least 4 hours to inactivate any residual this compound before proceeding with standard cleaning and sterilization procedures.
-
Quantitative Data on Inactivation Methods
The following table summarizes the recommended operational parameters for this compound inactivation.
| Waste Type | Inactivation Method | Key Parameters | Efficacy |
| Concentrated this compound Solutions | Chemical Hydrolysis | Reagent: 1 M Sodium Hydroxide (NaOH) Volume Ratio: 1:1 (NaOH:this compound solution) Time: ≥ 4 hours at room temperature | Complete degradation of the β-lactam ring is expected.[1] |
| Used Culture Media & Liquid Waste | Steam Autoclaving | Temperature: 121°C (250°F) Time: ≥ 30 minutes Pressure: ~15 psi (for gravity displacement) | Effective for biological decontamination and degradation of this compound.[2][3] |
| Contaminated Labware (Solid & Reusable) | Steam Autoclaving / Chemical | Autoclave: 121°C for ≥ 30 minutes Chemical: Soak in 1 M NaOH for ≥ 4 hours | Renders materials safe for disposal or reuse. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and contributing to the global effort to combat antimicrobial resistance. Always prioritize your institution's specific EHS guidelines.
References
Essential Safety and Operational Guide for Handling Methicillin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides immediate, essential information for the safe handling and disposal of methicillin, a penicillinase-resistant β-lactam antibiotic. Adherence to these procedural steps is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification
This compound sodium salt is classified as a hazardous substance. Understanding its potential dangers is the first step in safe handling. Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Respiratory and Skin Sensitization: May cause allergy or asthma symptoms, or breathing difficulties if inhaled. It can also cause an allergic skin reaction[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[3].
-
Hand Protection: Use chemical-resistant, disposable gloves. Gloves must be inspected before use, and hands should be washed thoroughly after handling[4][5].
-
Body Protection: A lab coat is required to protect skin and clothing[5]. For tasks with a higher risk of exposure, impervious clothing may be necessary[4].
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols[2][4][6]. If ventilation is inadequate or exposure limits are exceeded, wear respiratory protection, such as a particle filter respirator[3].
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Post-Handling:
-
Wash hands, face, and any exposed skin thoroughly after handling is complete[1].
-
Decontaminate all work surfaces.
-
-
Storage:
-
Accidental Spills:
-
In case of a spill, ensure the area is well-ventilated and evacuate personnel if necessary[6].
-
Wearing appropriate PPE, cover the spill with an absorbent material[6].
-
Carefully sweep up the material, place it in a suitable, closed container for disposal, and avoid generating dust[6].
-
Clean the affected area thoroughly.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the spread of antibiotic resistance.
-
Waste Collection: All this compound waste, including unused product and contaminated disposables (gloves, wipes, etc.), should be collected in a designated, properly labeled, and sealed container for chemical waste[4].
-
Disposal Method: Dispose of the waste through an approved waste disposal plant or licensed contractor[1]. Do not dispose of this compound down the drain or in the regular trash[2][3].
-
Decontamination: Autoclaving may destroy some antibiotics in used media, but stock solutions are considered hazardous chemical waste and must be disposed of accordingly[7]. Always consult your institution's specific guidelines for antibiotic waste[7].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound sodium salt for easy reference.
| Property | Value | Source |
| Acute Toxicity | ||
| Oral LD50 (mouse) | 2,880 mg/kg | [2] |
| Oral LD50 (rat) | >4 g/kg | [2] |
| Intraperitoneal LD50 (mouse) | >2,500 mg/kg | [2] |
| Subcutaneous LD50 (mouse) | >4 g/kg | [2] |
| Subcutaneous LD50 (rat) | >4 g/kg | [2] |
| Physical Properties | ||
| Melting Point | 196 - 197 °C | [1] |
| Boiling Point | 640 °C | [1] |
| Flash Point | > 110 °C | [1] |
Experimental Protocol: this compound Susceptibility Testing
A primary application of this compound in a research setting is for susceptibility testing of Staphylococcus aureus to determine if it is this compound-Resistant S. aureus (MRSA). The reference method for this is the detection of the mecA gene via molecular methods like PCR[8]. However, phenotypic methods are still widely used.
Protocol: Cefoxitin Disk Diffusion Test
Cefoxitin is used as a surrogate for this compound as it is a better inducer of the mecA gene, leading to more reliable results[9][10].
-
Prepare Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Apply Antibiotic Disk: Place a cefoxitin (30 µg) disk on the surface of the agar.
-
Incubate: Incubate the plate at 33-35°C for 16-20 hours. Testing at temperatures above 35°C may not detect all resistant strains[9][11].
-
Interpret Results: Measure the diameter of the zone of inhibition around the disk and interpret the results according to the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. biolab.rs [biolab.rs]
- 6. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Laboratory Testing for this compound (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 10. clsjournal.ascls.org [clsjournal.ascls.org]
- 11. Diagnostic methods and protocols for rapid determination of this compound resistance in Staphylococcus aureus bloodstream infections: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
